molecular formula C15H21NOS B5127254 2-(benzylthio)-N-cyclopentylpropanamide

2-(benzylthio)-N-cyclopentylpropanamide

カタログ番号: B5127254
分子量: 263.4 g/mol
InChIキー: MBRLDVDDXXBPNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(benzylthio)-N-cyclopentylpropanamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a benzylthio ether group linked to a propanamide scaffold that is further functionalized with a cyclopentyl moiety. This specific arrangement is significant as both benzylthio and cyclopentyl groups are known to be pharmacophores present in molecules with diverse biological activities. For instance, compounds featuring the 2-(benzylthio) functional group have been investigated for their antiviral properties against pathogens like human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) . Similarly, the cyclopentyl group is a common feature in many bioactive molecules designed to modulate specific enzymatic targets or receptor interactions. Researchers may find this compound valuable for developing novel enzyme inhibitors or for studying structure-activity relationships (SAR) in drug discovery projects. The presence of the amide bond and thioether linkage also makes it a potential candidate for probing cellular signaling pathways or protein-binding interactions. This product is intended for research purposes in a controlled laboratory environment. 2-(benzylthio)-N-cyclopentylpropanamide is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

2-benzylsulfanyl-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12(15(17)16-14-9-5-6-10-14)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLDVDDXXBPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

characterization of new bioactive propanamides

Author: BenchChem Technical Support Team. Date: April 2026

The propanamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the pharmacological backbone for a diverse array of therapeutic agents. From overcoming drug-resistant oncology targets to addressing the growing crisis of antimicrobial resistance, the highly tunable nature of the propanamide moiety allows researchers to precisely engineer molecular interactions.

As an Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic workflows, and biological evaluation protocols required to characterize new bioactive propanamides. The focus will be on two highly promising classes: Selective Androgen Receptor Degraders (SARDs) for enzalutamide-resistant prostate cancer[1][2] and N-(naphthalen-1-yl)propanamide derivatives for antimicrobial applications[3][4].

Mechanistic Rationale: Why Propanamides?

The biological efficacy of propanamides stems from the stability and hydrogen-bonding capacity of the amide functional group, which acts as a critical pharmacophore for target protein engagement.

Propanamides as Selective Androgen Receptor Degraders (SARDs)

In the treatment of Castration-Resistant Prostate Cancer (CRPC), tumors frequently develop resistance to traditional antiandrogens like enzalutamide. This resistance is often driven by Androgen Receptor splice variants (AR-SVs) that lack the traditional Ligand-Binding Domain (LBD)[2].

Recent advancements have demonstrated that incorporating basic heteromonocyclic B-ring structural elements into an A-ring–linkage–B-ring propanamide scaffold (e.g., Compound 26f) creates a pan-antagonist capable of binding to the N-terminal domain of the AR[1]. The causality here is structural: the basic nitrogen alters the physicochemical properties and binding orientation of the molecule, recruiting the proteasome machinery to ubiquitinate and degrade both full-length AR (AR-FL) and AR-SVs, thereby completely halting tumor transcription[2].

SARD_Pathway SARD Propanamide SARD (e.g., Compound 26f) AR Androgen Receptor (AR-FL / AR-SV) SARD->AR Binds N-terminal/LBD Complex SARD-AR Complex AR->Complex Proteasome Proteasome Machinery Complex->Proteasome Ubiquitination Degradation AR Degradation Proteasome->Degradation Tumor Inhibition of EnzR Tumor Growth Degradation->Tumor Blocks Transcription

Figure 1: Mechanistic pathway of Selective Androgen Receptor Degraders (SARDs) in prostate cancer.

Antimicrobial N-Aryl Propanamides

For antimicrobial applications, the N-(1-naphthyl)propanamide core provides a lipophilic platform that facilitates penetration through bacterial and fungal cell walls[3]. The addition of heterocyclic rings containing nitrogen and sulfur (such as benzimidazole or triazole) at the 2-position of the propanamide chain drastically enhances efficacy[3][4]. These substituents increase the molecule's ability to form critical hydrogen bonds with essential microbial enzymes, disrupting cellular processes at concentrations comparable to standard antibiotics[3].

Synthesis and Structural Characterization

The synthesis of highly substituted propanamides relies on precursor-based nucleophilic acyl substitution. Carboxylic acids are inherently poor electrophiles; therefore, the fundamental choice in this workflow is to first convert the acid into a highly reactive acyl chloride[5][6]. This activation drastically increases the electrophilicity of the carbonyl carbon, ensuring a rapid, high-yield nucleophilic attack by the amine while minimizing side reactions[6].

Synthesis_Workflow Acid Carboxylic Acid Precursor Activation Activation Step (SOCl2 / Coupling Agent) Acid->Activation Chloride Electrophilic Intermediate (Acyl Chloride) Activation->Chloride Enhances Electrophilicity Coupling Nucleophilic Acyl Substitution (Base Scavenger) Chloride->Coupling Amine Amine Nucleophile (e.g., Naphthylamine) Amine->Coupling Nucleophilic Attack Purification LC-MS/MS & NMR Characterization Coupling->Purification Crude Isolation Product Bioactive Propanamide Purification->Product Validated Compound

Figure 2: Precursor-based synthetic workflow and characterization of bioactive propanamides.

Protocol 1: Step-by-Step Synthesis of N-(naphthalen-1-yl)propanamides

Self-Validating System: This protocol utilizes Triethylamine (TEA) not just as a base, but as an internal reaction monitor; the precipitation of TEA-HCl salts visually confirms the progression of the nucleophilic attack.

  • Activation: Dissolve 1.0 eq of the substituted propanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent hydrolysis. Slowly add 1.5 eq of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (SO₂ and HCl) ceases.

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude acyl chloride. Causality: Residual SOCl₂ will competitively react with the amine in the next step, destroying the yield.

  • Nucleophilic Coupling: Dissolve the acyl chloride in anhydrous DCM. Dropwise, add a solution containing 1.0 eq of naphthalen-1-amine and 2.0 eq of Triethylamine (TEA) at 0°C. The TEA acts as an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct.

  • Workup & Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (silica gel, Hexane/EtOAc).

  • Characterization: Validate the structural integrity using ¹H-NMR, ¹³C-NMR, and LC-MS/MS to confirm the exact mass and the presence of the distinct amide N-H proton shift (typically around 8.0–9.5 ppm)[4].

Biological Evaluation Methodologies

To establish trustworthiness (E-E-A-T), experimental protocols must be designed as self-validating systems. An assay is only as reliable as its internal controls.

Protocol 2: In Vitro AR Degradation & Cell Viability Assay (SARDs)

This protocol evaluates the efficacy of propanamide derivatives (like Compound 26f) against enzalutamide-resistant (EnzR) LNCaP prostate cancer cells[1][2].

  • Cell Culture & Seeding: Plate EnzR LNCaP cells at a density of 1×10⁵ cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% charcoal-stripped FBS.

  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 10 µM) of the synthesized propanamide.

  • System Validation & Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes baseline viability and AR levels).

    • Positive Control: 10 µM Enzalutamide (validates the resistance phenotype of the cell line; cells should remain viable).

  • Western Blotting (Degradation Analysis): After 24 hours, lyse the cells using RIPA buffer containing protease inhibitors. Run lysates on SDS-PAGE, transfer to nitrocellulose, and probe with anti-AR (N-terminal specific) and anti-GAPDH (loading control) antibodies. Causality: Using an N-terminal specific antibody is mandatory because AR-SVs lack the C-terminal LBD; a C-terminal antibody would yield false negatives for SV degradation.

  • Viability Quantification: In parallel 96-well plates, assess cell viability at 72 hours using an MTT or CellTiter-Glo assay to calculate the IC₅₀.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Evaluates the potency of N-(naphthalen-1-yl)propanamides against bacterial and fungal strains[3][4].

  • Inoculum Preparation: Standardize microbial suspensions (e.g., Yersinia enterocolitica, Candida albicans) to a 0.5 McFarland standard in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the propanamide compounds (from 128 µg/mL down to 0.25 µg/mL).

  • System Validation & Controls:

    • Sterility Control: Uninoculated broth (validates aseptic technique).

    • Growth Control: Inoculated broth with DMSO vehicle (validates microbial viability).

    • Reference Standards: Chloramphenicol (antibacterial) and Ketoconazole (antifungal)[4].

  • Incubation & Reading: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is recorded as the lowest concentration that completely inhibits visible growth.

Quantitative Data Presentation

The structural modifications of the propanamide scaffold directly dictate quantitative biological outcomes. The tables below summarize the comparative efficacy of recent breakthrough compounds.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Substituted N-(naphthalen-1-yl)propanamides [3][4] Note: Lower values indicate higher potency. The introduction of nitrogen/sulfur heterocycles at the 2-position significantly boosts antifungal activity.

Compound DesignationSubstituent at 2-positionY. enterocolitica (Gram -)C. albicans (Fungus)
Compound 2a (5-methyl-1,3,4-thiadiazol-2-yl)thio>1288
Compound 2b (benzothiazol-2-yl)thio3216
Compound 2e (5-nitro-1H-benzimidazol-2-yl)thio>1284
Chloramphenicol Standard Antibacterial16N/A
Ketoconazole Standard AntifungalN/A8

Table 2: AR Degradation and Antagonism Profile of Propanamide SARDs in EnzR LNCaP Cells [1][2] Note: Compound 26f demonstrates superior degradation of both full-length and splice-variant AR, overcoming the resistance profile of Enzalutamide.

CompoundAR-FL DegradationAR-SV DegradationCell Viability IC₅₀ (nM)Mechanism of Action
Enzalutamide NoNo>10,000AR Antagonist (LBD binder)
UT-34 YesPartial~450SARD (AF-1 binder)
Compound 26f YesYes~120SARD / Pan-antagonist

Conclusion

The requires a rigorous, multi-disciplinary approach. By understanding the causality between structural modifications—such as the integration of basic heteromonocycles or lipophilic naphthyl groups—and their biological targets, researchers can rationally design highly potent therapeutics. Whether engineering SARDs to combat enzalutamide-resistant prostate cancer or developing novel antimicrobial agents, the self-validating synthetic and biological protocols outlined in this guide provide a robust framework for future drug discovery pipelines.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-(benzylthio)-N-cyclopentylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Spectral Analysis in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. For researchers and scientists, the ability to meticulously characterize a molecule is not merely an academic exercise but a critical step in the journey from laboratory bench to clinical application. This guide is dedicated to the comprehensive spectral analysis of 2-(benzylthio)-N-cyclopentylpropanamide, a compound possessing structural motifs—a secondary amide and a benzyl thioether—that are of significant interest in medicinal chemistry.

While direct experimental spectra for this specific molecule are not publicly available, this guide will serve as a robust predictive framework. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing upon spectral data from analogous structures, we can construct a detailed and scientifically rigorous analytical profile. This document is designed to provide drug development professionals with the expertise to anticipate, interpret, and validate the spectral characteristics of this and similar molecules, thereby ensuring the highest standards of scientific integrity.

Molecular Structure and Key Functional Groups

The foundational step in any spectral analysis is a thorough understanding of the molecule's architecture. 2-(benzylthio)-N-cyclopentylpropanamide is comprised of a propanamide backbone, substituted at the second carbon with a benzylthio group, and with a cyclopentyl group attached to the amide nitrogen.

Caption: Structure of 2-(benzylthio)-N-cyclopentylpropanamide.

Plausible Synthetic Route and Potential Impurities

A logical synthesis for 2-(benzylthio)-N-cyclopentylpropanamide would involve the amidation of 2-(benzylthio)propanoic acid with cyclopentylamine, likely facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

cluster_reactants Reactants cluster_reagents Reagents 2-(benzylthio)propanoic acid 2-(benzylthio)propanoic acid Amide Formation Amide Formation 2-(benzylthio)propanoic acid->Amide Formation Carboxylic Acid Cyclopentylamine Cyclopentylamine Cyclopentylamine->Amide Formation Amine EDC/DCC EDC/DCC EDC/DCC->Amide Formation Coupling Agent Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Amide Formation Medium 2-(benzylthio)-N-cyclopentylpropanamide 2-(benzylthio)-N-cyclopentylpropanamide Amide Formation->2-(benzylthio)-N-cyclopentylpropanamide Product

Caption: Plausible synthesis of the target compound.

Understanding this pathway is crucial as it informs the potential impurities that might be observed in the spectra, such as unreacted starting materials or byproducts from the coupling agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Table 1: Predicted ¹H NMR Data for 2-(benzylthio)-N-cyclopentylpropanamide

ProtonsPredicted Chemical Shift (δ) ppmPredicted MultiplicityIntegrationRationale and Comparative Insights
N-H 5.5 - 7.0Broad singlet or doublet1HThe N-H proton of a secondary amide typically appears as a broad signal due to quadrupole broadening and exchange.[1][2] Its chemical shift is concentration and solvent-dependent.
Ar-H (benzyl)7.2 - 7.4Multiplet5HProtons on the phenyl ring will appear in the aromatic region. The exact shifts depend on the electronic effect of the thioether linkage.
CγH₂ (benzyl)3.7 - 4.2Singlet2HThe benzylic protons adjacent to the sulfur atom are expected in this region. Data for benzyl(phenyl)sulfane shows a singlet at 4.11 ppm.[3]
C1'-H (cyclopentyl)3.9 - 4.3Multiplet1HThe proton on the carbon directly attached to the amide nitrogen is deshielded and will appear as a multiplet due to coupling with adjacent CH₂ groups.
Cα-H 3.2 - 3.6Quartet1HThis proton is adjacent to the carbonyl, the sulfur atom, and a methyl group. It will be split into a quartet by the three Cβ protons.
C2', C5'-H₂ (cyclopentyl)1.4 - 2.0Multiplets4HThese methylene protons of the cyclopentyl ring are diastereotopic and will likely appear as complex multiplets.
C3', C4'-H₂ (cyclopentyl)1.4 - 2.0Multiplets4HSimilar to the C2' and C5' protons, these will contribute to the complex aliphatic region of the spectrum.
Cβ-H₃ 1.3 - 1.5Doublet3HThe methyl group protons will be split into a doublet by the single Cα proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(benzylthio)-N-cyclopentylpropanamide

CarbonPredicted Chemical Shift (δ) ppmRationale and Comparative Insights
C =O (amide)170 - 175The carbonyl carbon of a secondary amide is typically found in this downfield region.
C -ipso (aromatic)137 - 139The aromatic carbon directly attached to the benzyl group. Data for benzyl(phenyl)sulfane shows this carbon at 137.5 ppm.[3]
C -ortho, meta, para (aromatic)127 - 130Aromatic carbons typically resonate in this range. Benzyl(phenyl)sulfane shows peaks at 129.9, 128.8, and 127.2 ppm.[3]
C1' (cyclopentyl)50 - 55The carbon of the cyclopentyl ring attached to the nitrogen is expected in this range.
45 - 50This carbon is influenced by both the carbonyl and the sulfur atom.
(benzyl)35 - 40Carbons adjacent to sulfur in thioethers typically appear in the 20-40 ppm range.[4] For benzyl(phenyl)sulfane, this carbon is at 39.1 ppm.[3]
C2', C5' (cyclopentyl)32 - 36Aliphatic carbons in a five-membered ring.
C3', C4' (cyclopentyl)23 - 26Aliphatic carbons in a five-membered ring.
20 - 25The terminal methyl group carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-(benzylthio)-N-cyclopentylpropanamide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A greater number of scans will be required compared to ¹H NMR.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Frequencies for 2-(benzylthio)-N-cyclopentylpropanamide

Functional GroupBond VibrationPredicted Frequency (cm⁻¹)IntensityRationale and Comparative Insights
Secondary AmideN-H Stretch3350 - 3250Medium-StrongThis absorption is characteristic of N-H bonds involved in hydrogen bonding.[6][7]
AromaticC-H Stretch3100 - 3000MediumCharacteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[7]
AliphaticC-H Stretch3000 - 2850StrongStretching vibrations for sp³ C-H bonds in the propyl and cyclopentyl groups.[6]
Amide IC=O Stretch1680 - 1630StrongThis is a very characteristic and intense absorption for the carbonyl group of a secondary amide.[8][9]
Amide IIN-H Bend & C-N Stretch1570 - 1515Medium-StrongThis band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[8]
AromaticC=C Stretch1600, 1475Medium-WeakSkeletal vibrations of the phenyl ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. The molecular weight of C₁₅H₂₁NOS is 263.14 g/mol . Therefore, the molecular ion peak should be observed at an m/z of 264.15.

The primary fragmentation pathways in tandem MS (MS/MS) are predicted to be the cleavage of the amide bond and the C-S bonds.

cluster_frags Key Fragments M+H [M+H]⁺ m/z = 264.15 Frag_A [C₅H₉NH₂]⁺ m/z = 86.09 M+H->Frag_A Amide Cleavage Frag_B [C₁₀H₁₁OS]⁺ m/z = 179.05 M+H->Frag_B Amide Cleavage Frag_C [C₇H₇S]⁺ m/z = 123.03 Frag_B->Frag_C - C₃H₄O Frag_D [C₇H₇]⁺ (Tropylium) m/z = 91.05 Frag_C->Frag_D - S

Caption: Predicted ESI-MS fragmentation pathway.

Table 4: Predicted Key Fragment Ions

m/zProposed StructureFragmentation Pathway
264.15[C₁₅H₂₁NOS + H]⁺Molecular Ion ([M+H]⁺)
179.05[CH₃CH(SCH₂Ph)CO]⁺Cleavage of the amide C-N bond.[10][11]
123.03[C₇H₇S]⁺Loss of the propanoyl group from the benzylthio moiety.
91.05[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups, formed by loss of sulfur.
86.09[Cyclopentyl-NH₃]⁺Protonated cyclopentylamine resulting from amide bond cleavage.[10][11]
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be further diluted to the low µg/mL or ng/mL range for direct infusion.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 264.15) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Acquire the product ion spectrum to observe the fragment ions.

Conclusion: A Cohesive Structural Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating framework for the structural confirmation of 2-(benzylthio)-N-cyclopentylpropanamide. The predicted ¹H and ¹³C NMR data would map out the complete carbon-hydrogen skeleton, IR spectroscopy would confirm the presence of the critical secondary amide and thioether functional groups, and mass spectrometry would establish the molecular weight and reveal characteristic fragmentation patterns that corroborate the proposed structure. This predictive guide, grounded in established spectroscopic principles and supported by data from analogous compounds, offers a reliable roadmap for the empirical analysis and definitive characterization of this novel molecule.

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  • Predict IR Spectrum of Structures in Chemdraw Ultra/Chem3D Pro/ or Other Software? (2014, October 10). ResearchGate. [Link]

  • Synthesis of 2-(Benzylthio)benzothiazole. (n.d.). PrepChem.com. [Link]

  • Predict 13C NMR spectra. (n.d.). Cheminfo.org. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022, November 16). MDPI. [Link]

  • Predicting molecular structure from Infrared (IR) Spectra. (n.d.). GitHub. [Link]

  • Garcia, A. A., et al. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Uafh, P. A. E., & Asuquo, A. E. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Polish Pharmaceutical Society.
  • Krasavin, M., et al. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)
  • Codrean, S., et al. (n.d.). Quality prediction of tandem mass spectra of environmentally relevant compounds using machine learning. KWR.
  • M. A. Grasham, et al. (n.d.). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLOS ONE.
  • Degroeve, S., et al. (n.d.). MS2PIP: a tool for MS/MS peak intensity prediction. PMC.

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Initial Pharmacological Screening of Propanamide Derivatives: A Technical Guide to SARM and SARD In Vitro Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The propanamide (or propionamide) scaffold is a privileged structure in modern medicinal chemistry. While historically explored for TRPA1/TRPV1 antagonism in pain management, its most profound impact has been as the core pharmacophore for non-steroidal Selective Androgen Receptor Modulators (SARMs) and Selective Androgen Receptor Degraders (SARDs)[1]. This whitepaper provides an authoritative, in-depth guide to the initial in vitro pharmacological screening of aryl-propanamide derivatives, detailing the causality behind assay selection, self-validating experimental designs, and metabolic profiling strategies.

Mechanistic Rationale: The Aryl-Propanamide Scaffold

The pharmacological versatility of the propanamide linkage lies in its structural flexibility and capacity for precise stereochemical tuning. In the context of the Androgen Receptor (AR), the general pharmacophore consists of an A-ring (often an electron-deficient aromatic ring), a chiral propanamide linkage, and a B-ring (aryl or heteromonocyclic).

The Causality of Stereochemistry and Substitution:

  • Chirality at the α -carbon: The R- and S-enantiomers of propanamide derivatives exhibit drastically different binding affinities. The α -alkyl and α -hydroxy groups dictate the ligand's orientation within the AR ligand-binding domain (LBD), establishing critical hydrogen bonds with Thr877 and Asn705.

  • A-Ring Electronegativity: Substituting traditional trifluoromethyl ( −CF3​ ) groups with bioisosteres like pentafluorosulfanyl ( −SF5​ ) alters the electrostatic potential and lipophilicity, directly impacting both receptor affinity and metabolic stability[2].

  • B-Ring Modifications: Transitioning from simple aryl groups to basic heteromonocyclic or bicyclic systems can shift the molecule's profile from a classic tissue-selective agonist (SARM) to a pan-antagonist or degrader (SARD), effectively overcoming resistance mechanisms in prostate cancer[1].

Pathway Ligand Aryl-Propanamide Derivative AR Androgen Receptor (Cytosolic) Ligand->AR Binding (Ki < 100nM) Complex Ligand-AR Complex AR->Complex Conformational Shift Agonist Nuclear Translocation (SARM Agonism) Complex->Agonist Co-activator Recruitment Degrader Proteasomal Degradation (SARD Antagonism) Complex->Degrader Hydrophobic Tagging

Figure 1: Divergent AR signaling pathways modulated by propanamide derivatives.

Phase I: Target Affinity and Functional Efficacy

The primary objective of Phase I screening is to isolate compounds that not only bind the target receptor with high affinity but also induce the desired functional conformational change.

Why Fluorescence Polarization (FP) over Radioligand Binding?

While radioligand assays using [3H] -mibolerone are the historical gold standard, they are poorly suited for the initial screening of highly lipophilic propanamide libraries due to non-specific binding to filtration matrices. We utilize Fluorescence Polarization (FP), which measures the rotational relaxation time of a fluorescent tracer in solution. FP provides a homogeneous, wash-free system that minimizes hydrophobic artifact binding, yielding highly reproducible Ki​ values for propanamide derivatives.

Protocol 1: AR Transactivation & Viability Counter-Screen

To determine if an AR-binding propanamide acts as an agonist or antagonist, a functional transactivation assay is required.

  • Step 1: Cell Seeding. Plate HEK293 cells stably co-transfected with human AR and an Androgen Response Element (ARE)-luciferase reporter in 384-well white opaque plates at 1×104 cells/well.

  • Step 2: Compound Treatment. After 24 hours, treat cells with a 10-point dose-response titration of the propanamide derivative (ranging from 10 μM to 0.1 nM). For antagonist screening, co-treat with a sub-maximal concentration ( EC80​ ) of a reference agonist (e.g., DHT).

  • Step 3: Dual-Readout Execution. Incubate for 24 hours. Add ONE-Glo™ Luciferase Reagent to measure receptor transactivation. Concurrently, in a parallel replica plate, add CellTiter-Glo® Reagent to measure intracellular ATP levels (cell viability).

  • Step 4: Self-Validation Analysis.

    • The Causality Check: A compound is only validated as a true AR antagonist if the IC50​ for luciferase reduction is at least 10-fold lower than the CC50​ (cytotoxic concentration) from the CellTiter-Glo assay. This self-validating step ensures that observed "antagonism" is driven by receptor blockade, not compound-induced cell death.

Phase II: ADME-Tox and Metabolic Profiling

Propanamide derivatives are highly susceptible to specific metabolic liabilities, primarily amide hydrolysis, B-ring aromatic hydroxylation, and α -hydroxyl glucuronidation[3].

Why S9 Fractions over Isolated Microsomes?

Many standard ADME protocols default to Human Liver Microsomes (HLMs). However, HLMs primarily capture Phase I CYP450-mediated oxidation. Because the α -hydroxy-propanamide scaffold (common in SARMs) undergoes extensive Phase II glucuronidation, using HLMs alone will falsely inflate the compound's apparent metabolic stability. Therefore, screening must utilize S9 fractions (which contain both microsomal and cytosolic enzymes) supplemented with both NADPH (for Phase I) and UDPGA (for Phase II)[4].

Protocol 2: S9 Fraction Metabolic Stability Assay
  • Step 1: Reaction Mixture Preparation. Prepare a 100 μL reaction mixture containing 1 μM of the propanamide derivative, 1 mg/mL human liver S9 fraction, and 2 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Incubation and Quenching. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 1 mM UDPGA, 1 mM PAPS). Aliquot 15 μL samples at 0, 15, 30, 60, and 120 minutes, quenching immediately into 45 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 3: LC-HRMS/MS Analysis. Centrifuge quenched samples at 14,000 x g for 15 minutes. Analyze the supernatant using liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) to monitor the disappearance of the parent mass and identify product ions (often originating from the A-ring side following collision-induced dissociation)[3].

  • Step 4: Self-Validation Analysis.

    • The Causality Check: Testosterone (high Phase I/II clearance) and fluconazole (low clearance) must be run concurrently. If the intrinsic clearance ( CLint​ ) of testosterone falls outside the historical 95% confidence interval for the specific S9 batch, the entire assay plate is invalidated. This ensures that enzyme degradation during storage has not compromised the assay's integrity.

Workflow Start Propanamide Library Bind AR Binding (FP Assay) Start->Bind HTS Screening Func Transactivation Assay Bind->Func Affinity Filter (Ki) Metab S9 Metabolic Stability Func->Metab Efficacy Filter Lead Lead Candidate Metab->Lead ADME Filter (T1/2)

Figure 2: Tiered in vitro pharmacological screening workflow for propanamide candidates.

Quantitative Data Presentation

The following table summarizes a representative screening matrix for a library of aryl-propanamide derivatives, highlighting the inverse relationship often observed between structural complexity (e.g., bicyclic B-rings) and metabolic half-life.

Compound IDStructural ModificationAR Binding ( Ki​ , nM)Transactivation Emax​ (%)Viability CC50​ ( μM )S9 Half-life ( T1/2​ , min)
PRO-001 −CF3​ A-ring substitution4.288 (Agonist)> 100120
PRO-002 −SF5​ A-ring substitution2.892 (Agonist)> 100> 240
PRO-003 Bicyclic B-ring modification15.6< 10 (Antagonist)4535
Enobosarm Reference SARM Standard3.1100 (Agonist)> 100180

Note: PRO-002 demonstrates how the incorporation of the highly electronegative, lipophilic −SF5​ group enhances both target affinity and metabolic stability by shielding the A-ring from oxidative metabolism[2]. Conversely, the bicyclic modification in PRO-003 shifts the profile to antagonism (SARD activity) but introduces metabolic liabilities[1].

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry URL:[Link]

  • Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes Source: Rapid Communications in Mass Spectrometry URL:[Link]

  • Comparison of in vitro approaches for predicting the metabolism of the selective androgen receptor modulator RAD140 Source: Drug Testing and Analysis / PMC URL:[Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs Source: Molecules (via NIH) URL:[Link]

Sources

Next-Generation Synthetic Routes for Novel N-Alkyl Amides: A Technical Guide to Catalytic and Atom-Economical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-alkyl amides are ubiquitous pharmacophores in modern drug discovery, forming the backbone of numerous kinase inhibitors, peptidomimetics, and targeted therapeutics. Historically, amide bond formation has relied heavily on the thermodynamic activation of carboxylic acids into acyl chlorides or the use of stoichiometric coupling reagents (e.g., HATU, EDC). While reliable, these traditional methods suffer from poor atom economy and generate significant chemical waste. As a Senior Application Scientist, I have observed that scaling these routes often introduces severe purification bottlenecks. This whitepaper details advanced, field-proven synthetic routes—borrowing hydrogen catalysis, heterogeneous Lewis acid direct amidation, and synergistic reductive aminocarbonylation—that bypass pre-activation steps, offering scalable, self-validating protocols for the synthesis of complex N-alkyl amides.

The Mechanistic Bottleneck of Traditional Amidation

Traditional amide synthesis is fundamentally limited by the need to overcome the resonance stabilization of the carboxylic acid derivative. By utilizing stoichiometric activating agents, we force the reaction kinetically, but at the cost of generating equivalent amounts of urea or halide byproducts 1[1]. To achieve true synthetic efficiency, modern methodologies must leverage unactivated precursors through catalytic transition-metal insertion, Lewis acid coordination, or radical generation.

Borrowing Hydrogen: N-Alkylation of Amides with Alcohols

Causality & Mechanism The "borrowing hydrogen" (or hydrogen autotransfer) methodology represents a paradigm shift in N-alkyl amide synthesis. Instead of using toxic and genotoxic alkyl halides, this route employs readily available primary alcohols as alkylating agents 2[2]. The causality of this system is elegant: a transition metal catalyst temporarily extracts hydrogen from the alcohol to form an electrophilic aldehyde. The primary amide then condenses with this transient aldehyde to form an N-acyl imine (or hemiaminal) intermediate. Finally, the catalyst returns the "borrowed" hydrogen to reduce the intermediate, yielding the N-alkyl amide with water as the sole byproduct 2[2].

G A Primary Alcohol B Aldehyde Intermediate A->B Catalyst (-H2) D N-Acyl Imine B->D + Amide (C) C Primary Amide C->D Condensation E N-Alkyl Amide D->E Catalyst (+H2)

Catalytic borrowing hydrogen pathway for N-alkyl amide synthesis.

Protocol 1: Ir-Catalyzed N-Alkylation of Amides Self-Validating Principle: The reaction's progress is analytically validated by the stoichiometric generation of water (detectable via Karl Fischer titration) and the disappearance of the alcohol starting material via GC-MS.

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with primary amide (1.0 mmol), primary alcohol (1.2 mmol),[Cp*IrCl2]2 catalyst (2.5 mol%), and K2CO3 (10 mol%).

  • Solvent Addition: Add anhydrous toluene (2.0 mL). Seal the tube and transfer it to a fume hood.

  • Reaction: Heat the mixture to 110 °C under continuous stirring for 18 hours. Mechanistic Note: The elevated temperature is required to drive the initial endothermic dehydrogenation step.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/EtOAc) to isolate the N-alkyl amide.

Heterogeneous Lewis Acid Catalysis: Direct Amidation

Causality & Mechanism Direct amidation of unactivated esters or carboxylic acids with amines is kinetically hindered by the stability of the ester/acid and the tendency to form unreactive ammonium carboxylate salts. Heterogeneous Lewis acids, such as Niobium(V) oxide (Nb2O5), overcome this barrier by selectively coordinating to the carbonyl oxygen 1[1]. This coordination withdraws electron density from the carbonyl carbon, increasing its electrophilicity without permanently neutralizing the nucleophilic amine. Nb2O5 is uniquely effective because its Lewis acidic sites exhibit high tolerance to basic molecules and water, preventing the rapid catalyst poisoning typically seen with homogeneous Lewis acids 1[1].

Quantitative Data Summary: Catalyst Performance Comparison

Catalyst SystemSubstrate ClassKey ConditionsYield RangeAtom Economy
Nb2O5 (Heterogeneous) Esters + Amines150 °C, Solvent-free85-95%High (Methanol byproduct)
Cu-MnO (Heterogeneous) Arenes + Amides120 °C, Aerobic75-88%High (C-H Functionalization)
[Cp*IrCl2]2 (Homogeneous) Amides + Alcohols110 °C, Toluene80-90%Very High (Water byproduct)
CuI / Phenanthroline Alkyl Iodides + Nitroarenes100 °C, CO (1 atm)60-85%Moderate (Reductive)

Note: The Cu-MnO system also demonstrates remarkable utility for direct aerobic C-H amidation of arenes, operating efficiently without preactivated coupling partners 3[3].

Protocol 2: Nb2O5-Catalyzed Direct Amidation of Esters

  • Setup: To a 10 mL heavy-walled pressure vial, add methyl ester (1.0 mmol), alkyl amine (1.2 mmol), and calcined Nb2O5 powder (10 mol%).

  • Reaction: Seal the vial and heat to 150 °C for 24 hours under solvent-free conditions. Mechanistic Note: Solvent-free conditions maximize the collision frequency between the heterogeneous catalyst surface and the substrates, driving the reaction forward.

  • Isolation: Cool the mixture, suspend the crude product in hot ethanol, and centrifuge at 4000 rpm for 10 minutes to recover the solid Nb2O5 catalyst.

  • Purification: Decant the supernatant, evaporate the ethanol, and recrystallize the crude N-alkyl amide from a suitable solvent mixture (e.g., DCM/Hexane).

Synergistic Reductive Aminocarbonylation

Causality & Mechanism Synthesizing N-alkyl amides directly from alkyl electrophiles is notoriously difficult due to competing β-hydride elimination pathways and the classic Ritter reaction's limitation to specific carbocation intermediates 4[4]. A highly advanced approach utilizes a single copper catalyst to perform a dual, synergistic role: it mediates the carbonylation of alkyl iodides to form acyl iodides, while simultaneously reducing nitroarenes to anilines 4[4]. These two highly reactive intermediates then spontaneously couple in situ. This circumvents the need for pre-formed, moisture-sensitive acyl chlorides and utilizes stable nitroarenes as orthogonal nitrogen sources that will not prematurely poison the catalyst.

G A Alkyl Iodide C Acyl Iodide A->C Cu Cat + CO B Nitroarene D Aniline B->D Cu Cat + Reductant E N-Alkyl/Aryl Amide C->E Spontaneous Coupling D->E Spontaneous Coupling

Synergistic Cu-catalyzed reductive aminocarbonylation workflow.

Protocol 3: Cu-Catalyzed Reductive Aminocarbonylation

  • Reagent Loading: In a high-pressure Parr reactor, combine alkyl iodide (1.0 mmol), nitroarene (1.5 mmol), CuI (10 mol%), 1,10-phenanthroline ligand (12 mol%), and manganese powder (3.0 equiv, acting as the terminal reductant).

  • Atmosphere Exchange: Purge the reactor with CO gas three times to ensure complete removal of oxygen, then pressurize to 1 atm of CO.

  • Reaction: Inject anhydrous 1,4-dioxane (3 mL) via syringe and heat the sealed vessel to 100 °C for 16 hours.

  • Quenching: Cool the reactor to room temperature and vent the CO gas safely in a fume hood. Quench the reaction with saturated aqueous NH4Cl to neutralize the manganese salts.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL), dry the combined organic layers over Na2SO4, and concentrate for column chromatography.

Photoredox Generation of Amidyl Radicals

For highly complex, sterically hindered N-alkyl amides (e.g., quaternary carbon-centered benzoindolizidinones), photoredox catalysis provides a modern breakthrough. By merging amidyl radical generation from N-alkyl benzamides with oxidant incorporation, researchers can achieve alkene aminoarylation via Proton-Coupled Electron Transfer (PCET) 5[5]. This avoids the harsh conditions of traditional N-X bond homolysis, utilizing visible light to selectively activate the highly stable N-H bond (Bond Dissociation Free Energy ~110 kcal/mol) under redox-neutral conditions, enabling direct C-C and C-N bond constructions in a single step 5[5].

References
  • Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts Source: ResearchGate URL
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols Source: RSC Publishing URL
  • C–H Amidation and Amination of Arenes and Heteroarenes with Amide and Amine using Cu-MnO as a Reusable Catalyst under Mild Conditions Source: ACS Publications URL
  • Synergistic Copper-Catalyzed Reductive Aminocarbonylation of Alkyl Iodides with Nitroarenes Source: ACS Publications URL
  • Synthesis of Quaternary Carbon-Centered Benzoindolizidinones via Novel Photoredox-Catalyzed Alkene Aminoarylation Source: Chinese Chemical Society URL

Sources

Navigating the Preclinical Crucible: A Technical Guide to Preliminary In Vitro Evaluation of New Therapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel therapeutic agent from a theoretical construct to a viable clinical candidate is fraught with attrition. Historically, over half of all drugs fail in late-stage clinical trials due to a lack of efficacy, while another third fail due to unforeseen safety liabilities. To mitigate these risks, modern drug discovery relies on a rigorous, multi-dimensional in vitro evaluation strategy.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. Here, we will dissect the causality behind experimental design, explore the paradigm shift from 2D to 3D cellular modeling, and establish self-validating protocols that ensure absolute data integrity during the preliminary screening of new therapeutic agents.

The Strategic Architecture of In Vitro Screening

Preliminary in vitro evaluation is not a monolithic step but a cascading filter designed to ruthlessly eliminate suboptimal compounds. The workflow is intentionally structured to build biological complexity progressively: beginning with isolated biochemical targets, advancing to complex cellular phenotypes, and culminating in predictive safety pharmacology.

Workflow Start Target Identification & Validation Biochem Biochemical Profiling (Enzyme/Receptor Assays) Start->Biochem Hit Generation Cell2D 2D Cellular Screening (Viability & Proliferation) Biochem->Cell2D Potency Confirmed Cell3D 3D Organoid Models (Physiological Efficacy) Cell2D->Cell3D Phenotypic Validation ADMET In Vitro ADMET (hERG, CYP450) Cell3D->ADMET Efficacy Established Lead Lead Optimization & In Vivo Transition ADMET->Lead Safety Margins Met

Fig 1: Sequential in vitro evaluation workflow from target identification to lead optimization.

Phase 1: Biochemical Profiling & Target Engagement

Before introducing the variables of cellular permeability and metabolism, a compound's fundamental pharmacodynamic properties must be established. Biochemical assays (e.g., TR-FRET, Surface Plasmon Resonance) are utilized to determine the binding affinity ( Kd​ ) and inhibitory potency ( IC50​ or Ki​ ).

The Mechanistic Rationale: Isolating the target enzyme or receptor allows researchers to confirm that the therapeutic agent operates via the intended mechanism of action (MoA). If a compound exhibits poor biochemical potency but high cellular toxicity, it is a strong indicator of off-target effects, prompting an immediate "No-Go" decision.

Phase 2: Cellular Efficacy & The 3D Paradigm Shift

Once biochemical target engagement is confirmed, evaluation moves to cellular models. Historically, 2D monolayer cultures were the gold standard for high-throughput screening (HTS). However, 2D models force cells into an unnatural polarity, altering their gene expression, receptor distribution, and sensitivity to therapeutic agents.

The Necessity of 3D Cell Culture

To bridge the gap between in vitro data and in vivo reality, the industry has widely adopted 3D cell culture technologies. Cells cultivated in 3D spheroids or organoids accurately mimic tissue-specific architecture, mechanical cues, and critical cell-to-extracellular matrix (ECM) interactions.

Crucially,1[1] have demonstrated that 3D architectures inherently alter drug penetrance and cellular response. For example, studies indicate that cells grown in 3D models are significantly more resistant to anticancer medications than those in 2D cultures, providing a much more accurate prediction of clinical efficacy and reducing false-positive rates during early screening [2].

Protocol: Self-Validating High-Throughput Viability Assay

To assess cytotoxicity and proliferation, measuring intracellular Adenosine Triphosphate (ATP) is the most reliable method. ATP is a direct marker of metabolic activity; when a cell dies, endogenous ATPases rapidly deplete ATP levels. We utilize the 2 [3] due to its homogeneous "add-mix-measure" format, which prevents cell loss associated with washing steps.

Self-Validation Design: A robust protocol must prove its own validity. This assay incorporates an ATP standard curve to verify reagent integrity and signal linearity, alongside background controls to rule out luminescence artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle and mix gently to form the active reagent. Causality: Equilibrating to room temperature prevents temperature gradients across the microplate, which can cause uneven luminescent signals (edge effects).

  • Cell Seeding & Treatment: Seed mammalian cells in an opaque-walled multiwell plate (e.g., 100 µL per well for a 96-well plate). Include control wells containing medium only (Background) and an ATP standard curve (1 nM to 1 µM). Add the therapeutic agent and incubate according to the specific culture protocol.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Lysis & Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mechanical Disruption: Mix contents for 2 minutes on an orbital shaker. Causality: Mechanical shearing combined with the proprietary lysis buffer ensures complete rupture of the cell membrane, releasing all intracellular ATP.

  • Signal Stabilization: Incubate at room temperature for 10 minutes. Causality: This allows the luciferase-catalyzed conversion of luciferin to reach a steady-state "glow" luminescence, ensuring consistent readouts across large high-throughput batches.

  • Data Acquisition: Record luminescence using a plate reader. Subtract the background control values and calculate viability relative to untreated controls.

CTG_Mechanism Cell Metabolically Active Cell Lysis Lysis Buffer (Membrane Disruption) Cell->Lysis ATP Intracellular ATP Release Lysis->ATP Light Bioluminescence (Readout) ATP->Light Luciferase Luciferase + Luciferin Catalysis Luciferase->Light Enzymatic Conversion

Fig 2: Biochemical mechanism of the ATP-dependent luminescent cell viability assay.

Phase 3: Early ADMET & Cardiac Safety Profiling (hERG)

A compound may be highly efficacious, but if it exhibits severe toxicity, it cannot progress. Early in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is critical. Among the most vital safety checks is the evaluation of cardiac liability, specifically the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.

The Mechanistic Rationale: The hERG channel is responsible for the rapid delayed rectifier potassium current ( IKr​ ), which is essential for the repolarization phase of the cardiac action potential. Blockade of this channel by a therapeutic agent delays repolarization, manifesting as QT interval prolongation on an ECG, which can trigger a potentially fatal ventricular tachyarrhythmia known as Torsade de Pointes (TdP).

To standardize safety assessments, regulatory bodies rely on the3 [4]. These guidelines mandate rigorous in vitro patch-clamp studies to assess hERG block potency. To ensure the assay is self-validating and sensitive, laboratories must utilize established positive control drugs—such as4 [5]—to benchmark the investigational compound's safety margins against known clinical TdP risks.

Data Interpretation & Go/No-Go Decision Matrix

The culmination of preliminary in vitro evaluation is the synthesis of quantitative data to make informed Go/No-Go decisions. The following table outlines standard thresholds utilized by drug development professionals to triage compounds.

Evaluation ParameterTarget Threshold (Hit)Target Threshold (Lead)Scientific Rationale & Causality
Biochemical IC50​ / Kd​ <10 nM Ensures strong target affinity. High potency is required to minimize the clinical dose, thereby reducing off-target toxicity.
Cellular Efficacy ( EC50​ ) <100 nM Confirms that the compound can penetrate the cell membrane and reach the target in a complex physiological environment (e.g., 3D spheroids).
Cytotoxicity ( CC50​ ) Establishes a preliminary therapeutic window. The concentration causing toxicity must be vastly higher than the concentration driving efficacy.
Therapeutic Index (TI) >10 -fold >100 -foldCalculated as CC50​/EC50​ . A wider margin ensures patient safety during dose escalation in Phase I clinical trials.
hERG Inhibition ( IC50​ ) Ensures a wide safety margin against the expected maximum human plasma concentration ( Cmax​ ), minimizing the risk of drug-induced QT prolongation and TdP.

References

  • Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects.MDPI.
  • Three-Dimensional Cell Cultures in Drug Discovery and Development.PubMed/NIH.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Promega Corporation.
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making.U.S. Food and Drug Administration (FDA).
  • Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B.PubMed/NIH.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-Substituted Propanamides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-substituted propanamides, a crucial functional group in numerous pharmaceuticals and fine chemicals. The protocols and discussions herein are curated to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, ensuring reliable and reproducible outcomes.

Introduction: The Significance of the Propanamide Moiety

N-substituted propanamides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with various groups. This amide linkage is a cornerstone of medicinal chemistry, found in a wide array of biologically active molecules. The specific nature of the N-substituent profoundly influences the compound's pharmacological properties, making the targeted synthesis of these amides a critical task in drug discovery and development. This guide will explore the most common and effective synthetic routes, offering detailed protocols and mechanistic insights.

Overview of Primary Synthetic Strategies

The formation of the amide bond is the central transformation in the synthesis of N-substituted propanamides. The choice of synthetic route often depends on the starting materials' availability, the substrate's sensitivity to reaction conditions, and the desired scale of the reaction. The three principal methods that will be discussed are:

  • Acylation of Amines with Propanoyl Chloride: A robust and widely used method.

  • Amide Coupling using Carbodiimide Reagents: Ideal for reactions involving sensitive functional groups.

  • Acylation of Amines with Propanoic Anhydride: A suitable alternative to the more reactive propanoyl chloride.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Propanoic Acid Propanoic Acid M2 Method 2: Carbodiimide Coupling Propanoic Acid->M2 Activation Propanoyl Chloride Propanoyl Chloride Propanoic Acid->Propanoyl Chloride w/ SOCl2 or (COCl)2 Propanoic Anhydride Propanoic Anhydride Propanoic Acid->Propanoic Anhydride Dehydration Amine (R-NH2) Amine (R-NH2) M1 Method 1: Acylation with Propanoyl Chloride Amine (R-NH2)->M1 Amine (R-NH2)->M2 M3 Method 3: Acylation with Propanoic Anhydride Amine (R-NH2)->M3 Product N-Substituted Propanamide M1->Product M2->Product M3->Product Propanoyl Chloride->M1 Propanoic Anhydride->M3

Figure 1: Key synthetic pathways to N-substituted propanamides from common starting materials.

Method 1: Acylation of Amines with Propanoyl Chloride

This is arguably the most direct method for synthesizing N-substituted propanamides. The high reactivity of the acyl chloride makes it an excellent electrophile for reaction with a primary or secondary amine. The reaction is typically rapid and high-yielding.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the propanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the HCl byproduct.

Detailed Protocol: Synthesis of N-benzylpropanamide

This protocol details the synthesis of N-benzylpropanamide from benzylamine and propanoyl chloride under Schotten-Baumann conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassNotes
Benzylamine107.1510.01.07 g (1.09 mL)Nucleophile
Propanoyl Chloride92.5211.01.02 g (0.96 mL)Electrophile (1.1 eq)
Dichloromethane (DCM)--20 mLAnhydrous solvent
Triethylamine (TEA)101.1912.01.21 g (1.67 mL)Base (1.2 eq), HCl scavenger
1 M HCl (aq)--2 x 15 mLFor aqueous workup
Sat. NaHCO₃ (aq)--15 mLFor aqueous workup
Brine--15 mLFor aqueous workup
Anhydrous MgSO₄--~2 gDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.21 g, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: While stirring vigorously at 0 °C, add propanoyl chloride (1.02 g, 11.0 mmol) dropwise over 10-15 minutes using a syringe. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-benzylpropanamide as a white solid.

Advantages: High reactivity, generally high yields, and rapid reaction times. Disadvantages: Propanoyl chloride is sensitive to moisture and corrosive. The reaction generates HCl, which must be neutralized. This method is not suitable for substrates with acid-sensitive functional groups.

Method 2: Amide Coupling using Carbodiimide Reagents

When dealing with sensitive or complex molecules, the harsh conditions of the acyl chloride method can be detrimental. Carbodiimide coupling offers a milder alternative for forming the amide bond directly from a carboxylic acid (propanoic acid) and an amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. A byproduct, a urea derivative (e.g., dicyclohexylurea, DCU), is formed, which is often insoluble in the reaction solvent and can be removed by filtration.

G Propanoic Acid Propanoic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Propanoic Acid->O-Acylisourea Intermediate +EDC EDC EDC EDC->O-Acylisourea Intermediate Tetrahedral Intermediate Tetrahedral Intermediate O-Acylisourea Intermediate->Tetrahedral Intermediate +Amine Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Tetrahedral Intermediate N-Substituted Propanamide N-Substituted Propanamide Tetrahedral Intermediate->N-Substituted Propanamide EDU Byproduct EDU Byproduct Tetrahedral Intermediate->EDU Byproduct

Figure 2: Simplified mechanism of EDC-mediated amide bond formation.

Detailed Protocol: Synthesis of N-phenylpropanamide using EDC

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassNotes
Propanoic Acid74.085.00.37 g (0.37 mL)Carboxylic acid component
Aniline93.135.00.47 g (0.46 mL)Amine component
EDC.HCl191.706.01.15 gCoupling agent (1.2 eq)
HOBt135.120.50.07 gAdditive to suppress side reactions (0.1 eq)
Dichloromethane (DCM)--25 mLAnhydrous solvent
Diisopropylethylamine (DIPEA)129.246.01.05 mLNon-nucleophilic base

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve propanoic acid (0.37 g, 5.0 mmol), aniline (0.47 g, 5.0 mmol), and HOBt (0.07 g, 0.5 mmol) in anhydrous DCM (25 mL).

  • Addition of Base: Add DIPEA (1.05 mL, 6.0 mmol) to the solution.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC.HCl (1.15 g, 6.0 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and stir the reaction at room temperature overnight (12-16 hours).

  • Workup:

    • Dilute the reaction mixture with an additional 25 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-phenylpropanamide.

Advantages: Mild reaction conditions, suitable for sensitive substrates, and high chemoselectivity. Disadvantages: Reagents can be expensive, and purification is required to remove the urea byproduct and other coupling reagents.

Method 3: Acylation of Amines with Propanoic Anhydride

Propanoic anhydride serves as a moderately reactive alternative to propanoyl chloride. It is less sensitive to moisture and generally easier to handle, though the reaction may require heating or a catalyst to proceed at a reasonable rate.

Mechanism: The mechanism is analogous to that of propanoyl chloride. The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate collapses, expelling a propanoate ion as the leaving group, which is a less effective leaving group than chloride.

Detailed Protocol: Synthesis of N-propylpropanamide

Step-by-Step Procedure:

  • Reaction Setup: Combine propylamine (10.0 mmol) and propanoic anhydride (12.0 mmol, 1.2 eq) in a round-bottom flask. A solvent such as toluene or THF can be used, or the reaction can be run neat if the amine is a liquid.

  • Reaction Progression: Stir the mixture at room temperature. Gentle heating (e.g., to 50-60 °C) may be necessary to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to quench any unreacted anhydride. The byproduct, propanoic acid, will also be present.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated NaHCO₃ solution to remove the propanoic acid byproduct, followed by brine.

  • Isolation: Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the crude N-propylpropanamide, which can be further purified by distillation or chromatography if necessary.

Advantages: Propanoic anhydride is easier and safer to handle than propanoyl chloride. Disadvantages: Less reactive than propanoyl chloride, potentially requiring heat. One equivalent of the propanoate is "wasted" as the leaving group, making it less atom-economical.

Product Purification and Characterization

Independent of the synthetic method used, the final product must be purified and its identity confirmed.

  • Purification:

    • Recrystallization: Effective for solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then allowed to cool slowly, causing pure crystals to form.

    • Column Chromatography: The most common method for purifying both solid and liquid products. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

  • Characterization: Spectroscopic methods are used to confirm the structure and purity of the synthesized N-substituted propanamide.

Expected Spectroscopic Data for N-benzylpropanamide:

TechniqueExpected Features
¹H NMR δ (ppm): ~7.2-7.4 (m, 5H, Ar-H), ~5.8-6.2 (br s, 1H, N-H), ~4.4 (d, 2H, -CH₂-Ph), ~2.2 (q, 2H, -CO-CH₂-), ~1.1 (t, 3H, -CH₂-CH₃).
¹³C NMR δ (ppm): ~173 (C=O), ~138 (Ar-C), ~128.7 (Ar-CH), ~127.8 (Ar-CH), ~127.5 (Ar-CH), ~43 (N-CH₂), ~30 (-CO-CH₂-), ~10 (-CH₃).
IR ν (cm⁻¹): ~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend).
MS (EI) m/z: Molecular ion [M]⁺ at 163. Expected fragments at 106 ([PhCH₂NH]⁺), 91 ([PhCH₂]⁺), 57 ([CH₃CH₂CO]⁺).

Safety Precautions

  • Propanoyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Carbodiimides (DCC, EDC): DCC is a potent skin allergen. EDC is a moisture-sensitive irritant. Avoid inhalation and skin contact.

  • Amines: Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

purification techniques for propanamide compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of Propanamide Compounds

Authored by: A Senior Application Scientist

Abstract

Propanamide and its derivatives are fundamental building blocks in organic synthesis and key intermediates in the pharmaceutical industry. The efficacy, safety, and reliability of the final active pharmaceutical ingredients (APIs) are directly contingent on the purity of these precursors. This guide provides a comprehensive overview of robust , designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind each method, offer detailed, field-tested protocols, and present troubleshooting strategies to overcome common challenges. The methodologies described herein are structured to be self-validating, incorporating purity assessment as an integral part of the workflow.

The Imperative of Purity & Understanding the Analyte

In any synthetic workflow, the crude product is a mixture containing the desired compound alongside unreacted starting materials, by-products, and reagents. For propanamide, common impurities may include residual propionic acid or its activated form, unreacted amines, and by-products from side reactions.[1][2][3] The choice of an effective purification strategy is not arbitrary; it is dictated by the specific physicochemical properties of the target propanamide and its contaminants.

Propanamide itself is a polar molecule, a property governed by the amide functional group which is capable of hydrogen bonding. Its solubility in both water and common organic solvents like ethanol is a key factor to exploit during purification.[4][5] A foundational understanding of these properties is the first step toward a logical purification design.

Table 1: Key Physicochemical Properties of Propanamide

PropertyValueImplication for Purification
Molecular Formula C₃H₇NO-
Melting Point 79-82 °CRecrystallization is a viable method for a solid compound. A sharp melting point is an indicator of purity.[5][6]
Boiling Point 213 °C (with decomposition)Distillation at atmospheric pressure is not suitable. Reduced pressure (vacuum) distillation is required to prevent degradation.[7][8]
Solubility Soluble in water, ethanol, and other common organic solvents.[4][5]This property is central to selecting solvents for recrystallization and liquid-liquid extraction.
Reactivity Stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions.[4][5]Purification methods should ideally use neutral or mild conditions to avoid degrading the product.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is often the final and most critical step for obtaining highly pure, crystalline propanamide. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9][10] An ideal solvent will dissolve the propanamide compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[11]

Causality in Solvent Selection

For propanamide, solvents like 95% ethanol or water have proven effective.[5][12] The choice is logical: the polarity of ethanol and water aligns well with the polar nature of propanamide, allowing for good solubility at high temperatures. Upon cooling, the significant drop in solubility forces the propanamide to crystallize out of the solution, while soluble impurities remain in the mother liquor.[6][11]

Workflow for Recrystallization

cluster_0 Recrystallization Protocol A Dissolve Crude Propanamide in Minimum Hot Solvent B Hot Gravity Filtration (Remove Insoluble Impurities) A->B If insolubles present C Slow Cooling to Room Temp. (Induce Crystallization) A->C If no insolubles B->C D Further Cooling in Ice Bath (Maximize Crystal Yield) C->D E Vacuum Filtration (Collect Crystals) D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals (Under Vacuum) F->G H Assess Purity (Melting Point, HPLC) G->H

Caption: A step-by-step workflow for the purification of propanamide via recrystallization.

Detailed Protocol: Recrystallization of Propanamide from Ethanol
  • Solvent Selection: Place a small amount of crude propanamide in a test tube and add a few drops of 95% ethanol. Heat the mixture. If it dissolves completely when hot and precipitates upon cooling, the solvent is suitable.[11]

  • Dissolution: Transfer the crude propanamide to an Erlenmeyer flask. Add the minimum amount of near-boiling 95% ethanol incrementally until the solid just dissolves.[11] Using excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Rushing this step by immediate ice-cooling can trap impurities.

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) to remove residual solvent.[12]

  • Validation: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity. Further confirm purity using HPLC or TLC analysis.

Liquid-Liquid Extraction (LLE): The Initial Cleanup

LLE is a powerful technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[13] For propanamide synthesis, LLE is an excellent first step to remove acidic or basic impurities from the crude reaction mixture.

Principle of pH-Based Extraction

Propanamide is a neutral amide. However, common impurities might be acidic (e.g., unreacted propionic acid) or basic (e.g., unreacted amine). By adjusting the pH of the aqueous phase, the ionization state of these impurities can be manipulated, drastically changing their solubility.

  • Removing Acidic Impurities: Washing the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate acidic impurities, converting them into their anionic salts, which are highly soluble in the aqueous phase and will be extracted from the organic layer.

  • Removing Basic Impurities: A subsequent wash with an acidic aqueous solution (e.g., dilute HCl) will protonate basic impurities, converting them into their cationic salts, which are then extracted into the aqueous phase.

Workflow for Liquid-Liquid Extraction

cluster_1 LLE Protocol for Propanamide A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Transfer to Separatory Funnel A->B C Add Basic Aqueous Solution (e.g., sat. NaHCO₃) B->C D Shake & Vent; Separate Layers C->D E Collect Organic Layer D->E F Add Acidic Aqueous Solution (e.g., dil. HCl) E->F Wash 1: Remove Acids G Shake & Vent; Separate Layers F->G H Collect Organic Layer G->H I Wash with Brine (Remove Dissolved Water) H->I Wash 2: Remove Bases J Dry Organic Layer (e.g., over Na₂SO₄) I->J K Filter & Evaporate Solvent J->K L Proceed to Next Step (Distillation/Recrystallization) K->L

Caption: A typical LLE workflow to remove acidic and basic impurities from a crude propanamide mixture.

Detailed Protocol: LLE of a Crude Propanamide Mixture
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing acidic impurities) and collect the upper organic layer.

  • Acidic Wash: To the collected organic layer in the separatory funnel, add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl). Repeat the shaking and separation process as described above, again collecting the organic layer.

  • Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic solvent.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting solid or oil is the partially purified propanamide, now ready for a more rigorous purification step like distillation or recrystallization.

Advanced Purification Techniques

While recrystallization and LLE are often sufficient, more challenging separations may require chromatography or specialized distillation techniques.

Reduced Pressure (Vacuum) Distillation

This technique is essential for purifying liquid compounds that decompose at their atmospheric boiling point, which is the case for many propanamide derivatives.[8][14] By lowering the pressure in the apparatus, the boiling point of the compound is significantly reduced, allowing for distillation without thermal degradation.[7] A patent for propanamide preparation explicitly mentions reduced pressure distillation as a key purification step before recrystallization.[12][15]

Key Considerations:

  • Apparatus: A specialized vacuum distillation setup with a vacuum pump, manometer, and a capillary for smooth boiling is required.

  • Application: Best used to separate propanamide from non-volatile impurities or from by-products with significantly different boiling points under vacuum.

Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[16] For polar compounds like propanamides, reversed-phase chromatography is often more effective than normal-phase.

  • Reversed-Phase HPLC/Flash Chromatography: In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[16][17] Polar compounds like propanamide have weaker interactions with the non-polar stationary phase and will elute earlier than non-polar impurities. This method is highly effective for separating impurities with similar polarities and is scalable from analytical HPLC for purity checks to preparative HPLC for isolating larger quantities.[18][19]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForLimitations
Recrystallization Differential solubility at varied temperaturesFinal purification of solid products to achieve high purityRequires a solid compound and a suitable solvent; some product loss is inevitable.[11]
Liquid-Liquid Extraction Differential solubility in immiscible liquidsInitial cleanup; removing acidic/basic impuritiesNot effective for separating neutral compounds of similar polarity; can involve large solvent volumes.[20]
Vacuum Distillation Separation based on boiling points at reduced pressurePurifying thermally sensitive liquids; removing non-volatile impuritiesRequires specialized equipment; not effective for compounds with close boiling points.
Column Chromatography Differential partitioning between stationary and mobile phasesSeparating complex mixtures or isomersCan be time-consuming and require large volumes of solvent; method development is often needed.[21]

Purity Assessment: The Self-Validating System

Purification is incomplete without verification. A combination of analytical techniques should be employed to confirm the identity and assess the purity of the final propanamide product.

  • Melting Point Analysis: As a primary indicator, a pure crystalline solid will have a sharp and narrow melting point range that matches the literature value.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[22][23] A reverse-phase method can separate the main propanamide peak from residual impurities. Purity is often reported as the area percentage of the main peak.[24]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of a reaction and the effectiveness of a purification step. A pure compound should appear as a single spot.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities through extraneous peaks.

    • FTIR Spectroscopy: Confirms the presence of key functional groups (e.g., the amide C=O and N-H stretches).[23]

Safety and Handling

When handling propanamide and the solvents used in its purification, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[25][26][27]

  • Ventilation: All procedures should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][26]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[25][28] Store the compound in a tightly closed container in a cool, dry place.[27]

References

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Application Note: A Guide to In Vitro Assay Development for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of drug discovery is a complex, multi-stage process that begins with the identification of a therapeutic target and culminates in a clinically approved drug. A critical and foundational part of this pipeline is the early discovery phase, where thousands to millions of chemical compounds are tested to find "hits"—molecules that can modulate the activity of a specific biological target.[1][2] In vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or microplate), are the workhorses of this phase.[3] They provide the first crucial data on whether a novel compound has the potential to become a therapeutic agent.

Developing a robust, reliable, and scalable in vitro assay is paramount to the success of any drug discovery program.[1][4] A well-designed assay ensures that the data generated is accurate and reproducible, enabling confident decision-making for progressing promising compounds and eliminating unsuitable ones. This guide provides a comprehensive overview of the principles, methodologies, and best practices for developing in vitro assays to screen for and characterize novel inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and effective screening cascade.

The First Critical Decision: Biochemical vs. Cell-Based Assays

A fundamental choice in assay development is the format. This decision directly influences the complexity, throughput, physiological relevance, and the type of questions that can be answered.[1][5]

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor, in a cell-free system.[5][6] They are characterized by their simplicity, high reproducibility, and lower variability, making them ideal for high-throughput screening (HTS) of large compound libraries.[1][5][6] However, their primary limitation is the lack of cellular context; they cannot provide information on a compound's ability to cross cell membranes, its stability within the cell, or its potential off-target effects.[1][7]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant environment.[8][9] They can assess not only the compound's direct interaction with the target but also its downstream effects on cellular pathways, cell health, and other integrated biological responses.[1][6] While invaluable for validating hits from biochemical screens and providing more complex biological insights, they are generally more complex, exhibit higher variability, and can be more challenging to optimize and validate.[1][10]

Most successful drug discovery programs utilize a tiered approach, starting with a high-throughput biochemical screen to identify direct modulators of the target, followed by secondary cell-based assays to confirm activity in a more relevant biological context.[5]

Table 1: Comparison of Biochemical and Cell-Based Assays
FeatureBiochemical AssaysCell-Based Assays
System Purified molecules (e.g., enzymes, receptors) in a controlled, cell-free environment.[5]Live cells, providing an integrated biological system.[8]
Primary Question Does the compound directly interact with and modulate the purified target?Does the compound exert a functional effect within a living cell?
Throughput High to ultra-high, suitable for screening >100,000s of compounds.[1]Low to high, often used for secondary screening of fewer compounds.[8]
Physiological Relevance Low. Lacks cellular context (e.g., permeability, metabolism, off-target effects).[1]High. Provides insights into cellular efficacy, toxicity, and pathway modulation.[8][9]
Variability Generally lower and more reproducible.[5]Higher due to biological complexity and cellular health.[1]
Use Case Primary screening, mechanism of action studies, structure-activity relationship (SAR).[6]Hit validation, toxicity assessment, phenotypic screening, pathway analysis.[1][6]

Foundational Principles of Assay Development

Before delving into specific protocols, it is crucial to understand the core principles that underpin a robust assay.

Enzyme Kinetics: The Language of Inhibition

For assays targeting enzymes, a solid understanding of enzyme kinetics is not just beneficial—it's essential.[11][12] Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[12][13] This knowledge is invaluable for designing assays that can accurately determine how a compound interacts with its target enzyme.[11][13] Key parameters like the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum (Vmax), are critical for setting appropriate assay conditions, particularly substrate concentration.[10][13] For competitive inhibitors, the measured inhibitory concentration (IC50) is directly dependent on the substrate concentration used in the assay.[10] Therefore, kinetic studies are a prerequisite for establishing an assay that can reliably characterize inhibitor potency and mechanism of action.[11][14]

The Assay Development Workflow

A systematic approach to assay development ensures that all critical parameters are considered and optimized. This workflow establishes a self-validating system where each step builds confidence in the final protocol.

AssayDevelopmentWorkflow cluster_0 Phase 1: Feasibility & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation ReagentSourcing Reagent Sourcing & QC AssayFormat Select Assay Format (Biochemical vs. Cellular) ReagentSourcing->AssayFormat ConditionOpt Optimize Conditions (Conc., Buffer, Time) ReagentSourcing->ConditionOpt DetectionTech Choose Detection Technology AssayFormat->DetectionTech AssayWindow Establish Assay Window (S:B Ratio) ConditionOpt->AssayWindow DMSO_Tol Determine DMSO Tolerance AssayWindow->DMSO_Tol StatsVal Statistical Validation (Z'-factor, CV) DMSO_Tol->StatsVal PilotScreen Pilot Screen (Tool Compounds) StatsVal->PilotScreen SOP Finalize SOP PilotScreen->SOP

Caption: A generalized workflow for in vitro assay development.

Protocol 1: Developing a Fluorescence Polarization (FP) Assay for a Kinase Inhibitor

Fluorescence Polarization (FP) is a powerful, homogeneous technique widely used to monitor molecular interactions in solution, making it highly suitable for HTS.[15][16]

Principle of Fluorescence Polarization

The principle of FP is based on the rotational motion of a fluorescently labeled molecule (a tracer).[17] When a small, fluorescently labeled tracer rotates rapidly in solution, the polarized light it emits after excitation is largely depolarized.[15] However, when this tracer binds to a much larger molecule (e.g., a protein kinase), its rotation slows down significantly. This reduced tumbling results in a higher degree of polarization of the emitted light.[15][16] An inhibitor compound will compete with the tracer for binding to the protein, displacing the tracer and causing a decrease in fluorescence polarization.[15]

Caption: Principle of a competitive Fluorescence Polarization assay.

Step-by-Step Methodology

1. Reagent Preparation & QC:

  • Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Ensure all components are of high purity.
  • Kinase: Use a highly purified, recombinant kinase. Verify its activity and concentration. Store in aliquots at -80°C to avoid freeze-thaw cycles.[18]
  • Fluorescent Tracer: Select a fluorescently labeled ligand or inhibitor known to bind the kinase. The fluorophore (e.g., FITC, TAMRA) should have a suitable fluorescence lifetime. Determine its exact concentration via spectrophotometry.
  • Test Inhibitors: Dissolve inhibitor compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[19]

2. Kinase and Tracer Concentration Optimization (Binding Curve):

  • Objective: To determine the optimal kinase concentration that gives a robust signal window.
  • Prepare a serial dilution of the kinase in assay buffer.
  • In a microplate (e.g., black, 384-well), add a fixed, low concentration of the fluorescent tracer to each well.
  • Add the kinase serial dilutions to the wells.
  • Include controls: "Tracer Only" (minimum polarization) and "Tracer + Highest Kinase Concentration" (maximum polarization).
  • Incubate at room temperature for a duration determined by binding kinetics (e.g., 60 minutes), protected from light.
  • Read the plate on a fluorescence plate reader equipped with appropriate polarization filters.[15]
  • Plot the millipolarization (mP) units versus the kinase concentration. Select a kinase concentration from the steep part of the resulting sigmoidal curve (typically the EC80) for the inhibitor screening assay. This ensures the assay is sensitive to displacement by a competitive inhibitor.

3. Z'-Factor Determination (Assay Validation):

  • Objective: To confirm the robustness and suitability of the assay for HTS.
  • Prepare two sets of wells on a single plate:
  • High Control (n=16): Kinase (at EC80 concentration), tracer, and DMSO (vehicle).
  • Low Control (n=16): Tracer and DMSO (no kinase).
  • Incubate and read the plate as before.
  • Calculate the Z'-factor using the formula:
  • Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]
  • Acceptance Criterion: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

4. Inhibitor Screening and IC50 Determination:

  • Prepare serial dilutions of the test inhibitors in 100% DMSO. Then, dilute these into assay buffer to achieve the final desired concentrations with a constant, low percentage of DMSO (e.g., <1%).[19]
  • To the assay plate, add:
  • Assay Buffer
  • Test inhibitor dilutions
  • Kinase (at the pre-determined EC80 concentration)
  • Incubate for 15-30 minutes to allow the inhibitor to bind to the kinase.
  • Add the fluorescent tracer.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the mP values.
  • Data Analysis:
  • Normalize the data: Set the average mP of the "no inhibitor" control as 100% activity and the "no kinase" control as 0% activity.
  • Plot the % activity versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[20][21][22] The IC50 is the concentration of an inhibitor that reduces the biological response by half.[20]

Protocol 2: AlphaScreen Assay for Protein-Protein Interaction Inhibitors

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[23][24]

Principle of AlphaScreen

The assay involves two types of hydrogel-coated beads: a Donor bead and an Acceptor bead .[23] One interacting protein is conjugated to the Donor bead, and its binding partner is conjugated to the Acceptor bead. When the plate is illuminated with laser light at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen into a short-lived, highly reactive singlet oxygen.[25][26] If an Acceptor bead is in close proximity (within ~200 nm) due to the protein-protein interaction, the singlet oxygen diffuses across and triggers a chemiluminescent reaction cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.[25][26] An inhibitor that disrupts the protein-protein interaction will prevent the beads from coming into proximity, leading to a decrease in the light signal.[25]

AlphaScreen_Principle AlphaScreen Principle cluster_0 No Interaction = No Signal cluster_1 Interaction = Signal Donor1 Donor Bead ProteinA1 Protein A Donor1->ProteinA1 NoSignal Singlet Oxygen Decays Donor1->NoSignal Acceptor1 Acceptor Bead ProteinB1 Protein B Acceptor1->ProteinB1 Excitation1 680nm Excitation Excitation1->Donor1 Donor2 Donor Bead ProteinA2 Protein A Donor2->ProteinA2 SingletO2 Singlet Oxygen ~200nm Donor2->SingletO2 Acceptor2 Acceptor Bead ProteinB2 Protein B Acceptor2->ProteinB2 Emission Light Emission 520-620nm Acceptor2->Emission ProteinA2->ProteinB2 Interaction Excitation2 680nm Excitation SingletO2->Acceptor2 Inhibitor Inhibitor Inhibitor->ProteinA2 Blocks Interaction

Caption: Mechanism of the AlphaScreen proximity assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Proteins: Use highly purified proteins (Protein A and Protein B). One should be biotinylated (for binding to a streptavidin-coated Donor bead) and the other should have a tag (e.g., 6xHis or GST) for which an antibody-conjugated Acceptor bead is available.
  • Beads: AlphaScreen Streptavidin Donor beads and Anti-tag Acceptor beads. Note: Beads are light-sensitive and should be handled under subdued light.[26]
  • Assay Buffer: Prepare a buffer compatible with the protein interaction (e.g., PBS, 0.1% BSA).
  • Test Inhibitors: Prepare as described in the FP protocol.

2. Reagent Titration (Criss-Cross Dilution):

  • Objective: To find the optimal concentrations of both proteins and beads that yield the best assay window.
  • Perform a criss-cross serial dilution. In a 384-well plate, create a matrix where the concentration of biotinylated Protein A is varied along the rows and the concentration of tagged Protein B is varied along the columns.
  • Add the Donor and Acceptor beads at a fixed concentration (e.g., 20 µg/mL).[26]
  • Incubate in the dark at room temperature for 1-2 hours to allow the interaction to reach equilibrium.
  • Read the plate on a microplate reader configured for AlphaScreen detection.[23]
  • Identify the pair of protein concentrations that provides the maximum signal-to-background ratio.

3. Z'-Factor Determination:

  • Perform this validation step as described in the FP protocol, using the optimal protein concentrations determined above.
  • High Control: Both interacting proteins, both beads, and DMSO.
  • Low Control: Only one protein, both beads, and DMSO.
  • Acceptance Criterion: Z'-factor ≥ 0.5.

4. Inhibitor Screening and IC50 Determination:

  • Dispense inhibitor serial dilutions into the assay plate.
  • Add the two interacting proteins (at their optimal concentrations).
  • Incubate for 30-60 minutes to allow the inhibitor to disrupt the interaction.
  • Add a pre-mixed solution of Donor and Acceptor beads.
  • Incubate for 1-2 hours in the dark at room temperature.
  • Read the AlphaScreen signal.
  • Analyze the data and calculate IC50 values as described in the FP protocol.

Protocol 3: Validating Hits with a Cell Viability (MTS) Assay

After identifying hits in a biochemical screen, it is crucial to assess their activity in a cellular context.[7][10] A common secondary assay is to measure the compound's effect on the viability or proliferation of a cancer cell line that is dependent on the target's activity. The MTS assay is a simple, colorimetric method for this purpose.[27]

Principle of the MTS Assay

The MTS assay is a tetrazolium reduction assay.[27] The MTS compound is a tetrazolium salt that is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture media.[27] This conversion is carried out by dehydrogenase enzymes in the mitochondria.[28] The amount of formazan produced, measured by absorbance at 490-500 nm, is directly proportional to the number of living cells in the well.[27] A cytotoxic or anti-proliferative inhibitor will result in fewer viable cells and thus a lower absorbance reading.

Step-by-Step Methodology

1. Cell Culture and Plating:

  • Culture the desired cell line using standard aseptic techniques. Ensure cells are healthy and in the logarithmic growth phase.
  • Trypsinize and count the cells. Resuspend the cells in fresh culture medium to a determined optimal seeding density.
  • Seed the cells into a clear, 96-well flat-bottom plate and incubate overnight (37°C, 5% CO₂) to allow them to attach.

2. Compound Treatment:

  • Prepare 2x final concentration serial dilutions of the test compounds in culture medium.
  • Remove the old medium from the cell plate and add the compound dilutions.
  • Include controls:
  • Vehicle Control (100% Viability): Cells treated with medium containing the same final concentration of DMSO as the test compounds.
  • No Cell Control (Background): Wells with medium but no cells.
  • Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. The incubation time should be sufficient to observe an effect on cell proliferation.[20]

3. MTS Reagent Addition and Incubation:

  • Prepare the MTS reagent according to the manufacturer's instructions.
  • Add the MTS reagent directly to each well of the 96-well plate.[27]
  • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 490 nm using a microplate reader.
  • Data Analysis:
  • Subtract the average background absorbance (from "No Cell" wells) from all other readings.
  • Normalize the data: Express the absorbance of inhibitor-treated wells as a percentage of the vehicle control wells (% Viability).[20]
  • Plot the % Viability versus the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.[20][22]
Table 2: Sample IC50 Data Presentation
Compound IDBiochemical IC50 (nM) (Kinase FP Assay)Cellular IC50 (nM) (MTS Assay)
Cmpd-00115.285.7
Cmpd-002250.1>10,000
Cmpd-0038.945.3
Staurosporine (Control)5.420.1

Note: A significant drop in potency from a biochemical to a cellular assay (e.g., Cmpd-002) can indicate issues like poor cell permeability or high protein binding.[10]

Assay Validation and Quality Control

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[29][30] It ensures the reliability and reproducibility of the results.

Table 3: Key Assay Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of assay robustness and dynamic range, separating the high and low controls.Z' ≥ 0.5 for HTS.
Signal-to-Background (S/B) The ratio of the mean high control signal to the mean low control signal.Typically >2, but assay dependent.
Precision (CV%) The closeness of agreement between replicate measurements.[31]Intra-assay CV < 15-20%.[29] Inter-assay CV < 20-25%.
Accuracy The closeness of the measured value to a known true value. Often assessed with a tool compound.[32]Measured IC50 of control inhibitor should be within 2-3 fold of the historical average.
DMSO Tolerance The highest concentration of DMSO that does not significantly affect the assay signal.Typically ≤1% for biochemical and ≤0.5% for cellular assays.[19]
Troubleshooting Common Assay Problems
ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in controls; small signal window.Check reagent stability and pipetting accuracy.[18] Optimize reagent concentrations to increase the signal window.
High Plate-to-Plate Variability Inconsistent reagent preparation; instrument drift; temperature fluctuations.Prepare large batches of reagents.[33] Allow plates and reagents to equilibrate to room temperature. Calibrate instruments regularly.
False Positives in HTS Compound interference (autofluorescence, quenching); non-specific inhibition (e.g., aggregation).[18]Run counter-screens (e.g., screen without the target protein) to identify artifacts. Use orthogonal assays with different detection methods.
Poor IC50 Curve Fit (Low R²) Incorrect concentration series; compound precipitation; insufficient data points in the transition region.Check compound solubility in assay buffer. Ensure the concentration range brackets the IC50.[34] Use a narrower dilution factor (e.g., 2-fold vs. 3-fold).
No Inhibition by Positive Control Degraded enzyme or control compound; incorrect buffer components (e.g., missing cofactor).Use a fresh aliquot of the enzyme and control compound.[35] Double-check the buffer recipe and preparation.

Conclusion

The development of a high-quality in vitro assay is a foundational activity in modern drug discovery. It requires a multidisciplinary approach, blending a deep understanding of the biological target with rigorous optimization and statistical validation.[4] By systematically choosing the appropriate assay format, carefully optimizing experimental conditions, and implementing robust quality control measures, researchers can build a reliable screening platform. This diligence in the earliest stages of the discovery pipeline is critical for identifying genuine "hits" with therapeutic potential and ultimately accelerating the path toward novel medicines.

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Application Notes & Protocols: A Guide to the Spectroscopic Analysis of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development engaged in the characterization of propanamide derivatives. Propanamide and its analogues are significant scaffolds in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties is paramount for establishing structure-activity relationships (SAR) and ensuring quality control. This document provides an in-depth exploration of fundamental spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—as applied to the analysis of this class of compounds. We delve into the core principles of each technique, offer field-proven experimental protocols, and provide expert insights into data interpretation, thereby furnishing a robust framework for the comprehensive analysis of propanamide derivatives.

Introduction: The Significance of Propanamide Derivatives

The propanamide moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its ability to participate in hydrogen bonding and its specific steric and electronic profile make it a critical pharmacophore. Consequently, the precise characterization of novel propanamide derivatives is a non-negotiable step in research and development. Spectroscopic analysis provides an empirical foundation for confirming molecular structure, assessing purity, and elucidating the electronic environment of these compounds. This guide serves as a practical resource for leveraging key spectroscopic methods to their full potential.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

2.1 Core Principles & Expertise

Infrared (IR) spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[1] The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. The amide functional group presents several characteristic and diagnostic absorption bands, making IR spectroscopy an invaluable first-pass analytical tool for identifying propanamide derivatives. The key to expert analysis lies in recognizing not just the presence of these bands but also subtle shifts in their positions, which can indicate changes in the molecular environment, such as conjugation or hydrogen bonding.[2][3]

2.2 Key IR Absorptions for Propanamide Derivatives

The utility of IR spectroscopy for propanamide derivatives stems from the highly predictable and prominent absorption bands of the amide group.[1][4]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity & Characteristics
N-H StretchingPrimary Amide (-CONH₂)3370-3170 (two bands)Medium to Strong, often broadened by hydrogen bonding.[2][4]
N-H StretchingSecondary Amide (-CONHR)~3300Medium, Sharp.[1]
C-H StretchingAliphatic (e.g., -CH₂, -CH₃)2975-2870Medium to Strong.[1]
C=O Stretching (Amide I)All Amides1680-1640Strong, one of the most prominent peaks in the spectrum.[1]
N-H Bending (Amide II)Primary & Secondary Amides~1540 (Secondary), 1650-1590 (Primary)Strong (Secondary), Medium (Primary).[1][2]
C-N Stretching (Amide III)All Amides~1250Medium.[1]

2.3 Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol ensures a uniform, transparent sample matrix, minimizing scattering and maximizing spectral quality.

2.3.1 Rationale for KBr

Potassium bromide (KBr) is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a translucent pellet. It is crucial that the KBr is anhydrous, as water has strong IR absorptions that can obscure the spectrum of the analyte.

2.3.2 Step-by-Step Protocol

  • Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water.[1]

  • Sample Preparation: Grind 1-2 mg of the propanamide derivative with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] The goal is to reduce particle size to below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[1]

  • Background Acquisition: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Acquisition: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.4 Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dry Dry KBr Grind Grind Sample + KBr Dry->Grind Press Press Pellet Grind->Press Background Acquire Background Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum Sample->Process Interpret Interpret Bands Process->Interpret NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Lock Transfer->Tune Shim Shim Magnet Tune->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Integrate Integrate & Analyze Process->Integrate

Caption: General workflow for structural elucidation by NMR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

4.1 Core Principles & Expertise

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [5]A sample is first ionized, and the resulting ions are separated according to their m/z and detected. The output, a mass spectrum, plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula.

4.2 Interpreting the Mass Spectrum of Propanamide Derivatives

  • Molecular Ion Peak ([M]⁺•): This peak corresponds to the intact molecule that has lost one electron. Its m/z value gives the molecular weight of the compound. [5]* Base Peak: The most intense peak in the spectrum, assigned a relative abundance of 100%. For simple amides like propanamide, the base peak is often a fragment, not the molecular ion. [5]* Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides structural clues. A common fragmentation for amides is the cleavage of the C-C bond alpha to the carbonyl group, forming a stable acylium ion. [5]For propanamide, a prominent peak at m/z 44 corresponds to the [O=C-NH₂]⁺ fragment. [5] 4.3 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for analyzing volatile and thermally stable propanamide derivatives. The gas chromatograph separates components of a mixture before they are introduced into the mass spectrometer. [6]For less volatile amides, derivatization may be necessary to increase volatility. 4.3.1 Rationale for Derivatization

Amides can exhibit strong intermolecular hydrogen bonding, making them polar and relatively non-volatile. Derivatization, for example through silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group. This breaks the hydrogen bonding network, increasing the compound's volatility and thermal stability, which improves its chromatographic behavior. 4.3.2 Step-by-Step Protocol (General GC-MS)

  • Sample Preparation: Prepare a dilute solution of the propanamide derivative (typically ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Derivatization (if required): If the derivative is not sufficiently volatile, follow a validated derivatization protocol, such as silylation. This involves reacting the sample with a derivatizing agent under specific temperature and time conditions. [7]3. Injection: Inject a small volume (typically 1 µL) of the solution into the GC injector port, which is heated to rapidly vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and polarities.

  • Ionization & Analysis: As each separated component elutes from the GC column, it enters the mass spectrometer's ion source (commonly using electron ionization, EI). The resulting ions are then analyzed to generate a mass spectrum for each component.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

5.1 Core Principles & Expertise

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote an electron from a lower-energy ground state to a higher-energy excited state. [8]In organic molecules, the most common transitions are from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The amide group contains both a π system (C=O) and non-bonding electrons (on O and N), leading to a characteristic n → π transition. 5.2 Application to Propanamide Derivatives

  • λₘₐₓ (Lambda Max): The wavelength of maximum absorbance is denoted as λₘₐₓ. For simple, unconjugated amides, the n → π* transition results in a λₘₐₓ of around 215-220 nm. [8]* Effect of Conjugation: If the propanamide derivative contains a conjugated system (e.g., an aromatic ring attached to the carbonyl or nitrogen), the λₘₐₓ will shift to a longer wavelength (a bathochromic or red shift). This is because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [8] 5.3 Experimental Protocol: Solution-Phase UV-Vis

5.3.1 Rationale for Dilute Solutions

UV-Vis spectroscopy is highly sensitive. Concentrated solutions can result in absorbance values that are too high to be measured accurately by the detector, leading to non-linear behavior according to the Beer-Lambert Law. Therefore, very dilute solutions are required.

5.3.2 Step-by-Step Protocol

  • Solvent Selection: Choose a solvent that dissolves the sample but does not absorb in the same region. Ethanol and hexane are common choices for UV spectroscopy.

  • Stock Solution: Prepare a stock solution of the propanamide derivative with a known concentration (e.g., 1 mg/mL).

  • Dilution: Create a very dilute working solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

  • Cuvette Preparation: Fill a quartz cuvette with the chosen solvent to use as a reference blank. Fill a second matched quartz cuvette with the dilute sample solution. (Note: Glass cuvettes are not suitable as they absorb UV radiation).

  • Blanking: Place the reference cuvette in the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 190-400 nm). The instrument will plot absorbance versus wavelength, from which λₘₐₓ can be determined.

Conclusion

The systematic application of IR, NMR, MS, and UV-Vis spectroscopy provides a powerful and complementary toolkit for the unambiguous characterization of propanamide derivatives. Each technique offers a unique window into the molecular structure, from the identification of functional groups (IR) and the mapping of the C-H framework (NMR) to the confirmation of molecular weight and formula (MS) and the probing of electronic structure (UV-Vis). The protocols and interpretative guidelines presented herein are intended to provide researchers with a solid foundation for conducting high-quality, reliable spectroscopic analysis, thereby accelerating the pace of discovery and development in their respective fields.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Propanamide, N-(1-naphthyl)-2-methyl-.
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  • Doc Brown's Chemistry. (2025, November 21). The C-13 NMR spectrum of propanamide (propionamide).
  • Doc Brown's Chemistry. (2024, May 11). Interpreting the infrared spectrum of propanamide.
  • Ramírez-Colón, J. L., Aponte, J. C., Elsila, J. E., & Dworkin, J. P. (n.d.). Silylation Protocol for the Analysis of Meteoritic Amides. NASA Goddard Space Flight Center.
  • Jansen, T. L. C., et al. (2016). Assessing Spectral Simulation Protocols for the Amide I Band of Proteins. PubMed.
  • Doc Brown's Chemistry. (2025, November 11). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and....
  • Jansen, T. L. C., et al. (2016). Assessing Spectral Simulation Protocols for the Amide I Band of Proteins. ACS Publications.
  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Amides. University of Calgary.
  • A-level Chemistry Tutor. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube.
  • Chen, Y., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chen, Y., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate.
  • Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry.

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developing cell-based assays for cytotoxicity testing

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Developing Cell-Based Assays for Cytotoxicity Testing Audience: Researchers, scientists, and drug development professionals.

A Senior Scientist's Guide to Developing Robust Cell-Based Assays for Cytotoxicity Testing

Introduction: The "Why" Behind Cytotoxicity Testing

In the fields of drug discovery, toxicology, and biomedical research, understanding a compound's effect on cellular health is paramount. Cytotoxicity refers to the ability of a substance to induce toxic effects in cells, often leading to cell death.[1] These assays are not merely procedural hurdles; they are fundamental tools for evaluating the safety and efficacy of new therapeutic agents, assessing the impact of environmental toxins, and screening compound libraries.[2][3][4] Early and accurate cytotoxicity testing is crucial, as unexpected toxicity is a major reason for the failure of drug candidates in clinical trials.[5]

Cell-based cytotoxicity assays provide a biologically relevant context for these evaluations, offering insights into how a substance interacts with a living system.[6] The choice of assay, however, is a critical decision that dictates the quality and relevance of the data obtained. It requires a foundational understanding of the different mechanisms of cell death—such as apoptosis and necrosis—and the cellular markers associated with them.[1][7] This guide provides an in-depth exploration of the principles, protocols, and best practices for developing and implementing reliable cytotoxicity assays.

The First Critical Decision: Choosing the Right Assay

Selecting the most appropriate assay is vital and depends on understanding what each method measures, its limitations, and how that aligns with your experimental question.[7][8][9] Key factors to consider include the mechanism of cell death, the desired endpoint, throughput requirements, and the specific model system being used.[9]

cluster_0 Assay Selection Funnel cluster_1 Assay Categories A Define Experimental Question (e.g., Mechanism of action, IC50 determination) B Characterize Model System (Cell type, 2D vs. 3D culture) A->B C Identify Potential Mechanism of Cell Death (Apoptosis, Necrosis, Other) B->C D Determine Throughput Needs (Single compound vs. HTS) C->D E Select Assay Category D->E F Validate Assay (Controls, Reproducibility) E->F G Metabolic Assays (MTT, MTS, ATP) E->G Measures viability H Membrane Integrity Assays (LDH, Dyes) E->H Measures cytotoxicity I Apoptosis Assays (Caspase, Annexin V) E->I Measures specific death pathway J Real-Time Assays E->J Measures kinetics

Caption: Logical workflow for selecting an appropriate cytotoxicity assay.

Comparison of Common Cytotoxicity Assays

The table below summarizes and compares common assay types, providing a quick reference to guide your selection process.

Assay Type Principle Measures Advantages Disadvantages Typical Endpoint
MTT / MTS / XTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[10][11]Cell Viability / Metabolic ActivityInexpensive, well-established, high-throughput compatible.[12]Can be toxic to cells, compound interference possible, indirect measure of cell number.[13]Colorimetric
LDH Release Measures lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged membranes.[14][15]Cytotoxicity / Membrane IntegritySimple, reliable, can be multiplexed.[16]Serum in media can cause high background, may underestimate effects if cell proliferation is also inhibited.[17]Colorimetric / Fluorometric
ATP-Based Quantifies ATP, which is present in metabolically active cells and rapidly declines upon cell death.[12]Cell ViabilityHighly sensitive, rapid, suitable for HTS.Signal is short-lived, requires a luminometer.Luminescence
Caspase Activity Measures the activity of caspases (e.g., Caspase-3/7), key enzymes in the apoptotic pathway.[18][19]ApoptosisMechanistic insight, highly sensitive.[19]Detects a transient event, may miss non-apoptotic cell death.Luminescence / Fluorescence
Impermeable Dyes Dyes like Propidium Iodide (PI) or SYTOX Green enter cells only when the membrane is compromised, binding to nucleic acids.[5][20]Cytotoxicity / Membrane IntegrityDirect measure of dead cells, suitable for flow cytometry and microscopy.[5]Some dyes can be cytotoxic with long exposure, signal can be quenched by media components.[20]Fluorescence
Real-Time Assays Use non-lytic reagents to continuously monitor cell death or viability over time from the same well.[21][22]Kinetic analysis of viability/cytotoxicityProvides kinetic data, determines optimal endpoint timing, reduces cell culture work.[21]Requires specialized reagents and instrumentation for continuous monitoring.Fluorescence / Luminescence
Key Methodologies and Underlying Principles

A deep understanding of the biological basis for each assay is essential for proper execution and data interpretation.

1. Metabolic Activity Assays: The MTT/MTS Paradigm

These colorimetric assays are workhorses for assessing cell viability and proliferation.[23] The core principle is the reduction of a yellow tetrazolium salt, like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Causality: This assay links viability to mitochondrial function. A cytotoxic compound that impairs mitochondrial respiration will lead to a decreased formazan signal, even if the cell membrane is still intact. This provides an early indicator of metabolic distress.

2. Membrane Integrity Assays: Measuring LDH Release

When cells die via necrosis or late-stage apoptosis, they lose membrane integrity. This allows cytosolic components to leak into the culture medium.[20] The Lactate Dehydrogenase (LDH) assay quantifies the activity of this stable enzyme in the supernatant as a marker of cell death.[1][15] The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a probe into a colored or fluorescent product.[24][25]

  • Causality: This is a direct measure of cytotoxicity resulting from compromised cell membranes. It is an excellent indicator of lytic cell death but may not capture cytostatic effects (inhibition of proliferation without cell death) or early apoptotic events.

3. Apoptosis Assays: The Role of Caspases

Apoptosis, or programmed cell death, is a controlled process orchestrated by a family of proteases called caspases.[1] Effector caspases, like caspase-3 and caspase-7, are considered points of no return in the apoptotic cascade.[19] Assays like Caspase-Glo® 3/7 utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[26][27]

  • Causality: This assay provides specific mechanistic insight, confirming that a compound induces cell death through the apoptotic pathway. This is critical in cancer research, where inducing apoptosis in tumor cells is often a therapeutic goal.[1]

cluster_0 Apoptotic Signaling cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Hallmarks I Initiation Phase C8 Caspase-8 (Extrinsic Pathway) C9 Caspase-9 (Intrinsic Pathway) E Execution Phase C37 Caspase-3/7 C8->C37 C9->C37 DNA DNA Fragmentation C37->DNA PS PS Exposure (Annexin V Binding) C37->PS PARP PARP Cleavage C37->PARP

Caption: Simplified overview of the caspase cascade in apoptosis.

Experimental Protocols: A Self-Validating System

A trustworthy protocol incorporates the necessary controls to validate its own results. Here, we provide detailed, step-by-step methodologies for two common assays.

Protocol 1: MTT Assay for Assessing Cytotoxicity

This protocol is adapted for adherent cells in a 96-well format.

A. Materials

  • Cells of interest

  • Complete culture medium

  • Test compound(s) and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).[10]

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer (capable of reading at 570 nm)

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

    • Expertise Note: Optimizing cell density is critical. Too few cells will yield a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the test compound.[28]

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Trustworthiness Note: Include these essential controls on every plate:

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced cytotoxicity.

      • Untreated Control (100% Viability): Cells treated with culture medium only.

      • Media Blank: Wells with medium but no cells, to determine background absorbance.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[29] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[23]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

C. Data Analysis

  • Subtract the average absorbance of the media blank from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

Protocol 2: LDH Release Assay for Assessing Cytotoxicity

This protocol measures LDH released into the culture supernatant.

A. Materials

  • Cells, culture medium, test compounds, and 96-well plates as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits).

  • Microplate spectrophotometer (capable of reading at ~490 nm).

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Trustworthiness Note: It is critical to set up the following controls for this assay:

      • Spontaneous LDH Release: Untreated control cells. This measures the baseline level of LDH release from healthy cells.

      • Maximum LDH Release: Untreated control cells treated with Lysis Buffer 45 minutes before the final reading. This lyses all cells and represents 100% cytotoxicity.[25]

      • Vehicle Control: Cells treated with the vehicle.

      • Media Background: Wells with medium only, to control for LDH present in the serum.[24]

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[24] This pellets any detached cells and debris.

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[24]

  • Reagent Addition: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 100 µL of the Reaction Mix to each well of the new plate containing the supernatant.[24]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[15] The reaction will produce a colored product. Measure the absorbance at 490 nm.

C. Data Analysis

  • Subtract the average absorbance of the media background from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Assay Validation and Best Practices

Generating reproducible and reliable data requires rigorous validation and adherence to best practices.

  • Standardize Procedures: Consistency in cell handling, passage number, seeding density, and incubation times is crucial to minimize variability.[8][28]

  • Use Appropriate Controls: As detailed in the protocols, controls are non-negotiable. They establish the baseline and maximum response, allowing for accurate data normalization.

  • Consider Compound Interference: Some compounds can interfere with assay chemistry. For example, colored compounds can affect absorbance readings, and reducing agents can directly reduce MTT, leading to false positives.[13] Always run a compound-only control (compound in media without cells) to check for this.

  • Regulatory Standards: For medical device testing, assays must often comply with standards like ISO 10993-5, which outlines tests for in vitro cytotoxicity.[30][31][32][33] This standard considers a reduction of cell viability by more than 30% to be a cytotoxic effect.[33]

Troubleshooting Common Issues

Even with careful planning, problems can arise. The following table addresses common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate due to evaporation.[28][20]Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[20]
Low Signal or Absorbance Too few cells seeded; Insufficient incubation time with the assay reagent.[2][28]Perform a cell titration experiment to determine the optimal seeding density; Increase incubation time with the reagent (e.g., MTT incubation up to 4 hours).[28]
High Background Signal (LDH Assay) LDH present in serum (e.g., FBS) used in the culture medium; Microbial contamination.[28][24]Use a serum-free medium during the final hours of compound exposure if possible; Always visually inspect plates for contamination and practice good aseptic technique.[28]
False Positives (MTT Assay) Compound has inherent color or is a reducing agent that directly converts MTT.[13]Run a cell-free control with the compound and media to measure its intrinsic absorbance or reducing potential. Subtract this value from test wells.
References
  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]

  • MTT Assay: Assessing Cell Proliferation. Bench-Top. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry. [Link]

  • Understanding Biocompatibility and In Vitro Cytotoxicity: A Guide to ISO 10993-5. Foam Creations. [Link]

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity. Eurofins Medical Device Testing. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Real-Time Cytotoxicity Assays. PMC. [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. News-Medical.net. [Link]

  • Mechanisms of Drug-induced Toxicity. Evotec. [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center. [Link]

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]

  • High-Throughput Cell Toxicity Assays. PubMed. [Link]

  • Mechanisms of Drug-induced Toxicity Guide. Cyprotex ADME-Tox Solutions. [Link]

  • Cytotoxicity. Agilent. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Real-Time Analysis for Cell Viability, Cytotoxicity and Apoptosis: What Would You Do with More Data from One Sample?. Promega Connections. [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. PMC. [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. NIST. [Link]

  • My Medical Device Failed Cytotoxicity Testing. Now What?. MDDI Online. [Link]

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Decoding the Unknown: Advanced Methodologies for Determining the Mechanism of Action of Novel Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Phenotypic screening is experiencing a renaissance in drug discovery, frequently yielding highly potent compounds with unknown molecular targets. The critical bottleneck in transitioning a phenotypic hit to a validated clinical lead is target deconvolution and the elucidation of its Mechanism of Action (MoA) [1]. This application note synthesizes three state-of-the-art methodologies: Chemoproteomics (Activity-Based Protein Profiling), Label-Free Biophysical Assays (CETSA/TPP), and Functional Genomics (CRISPR-Cas9 Screening). By integrating technical accuracy with field-proven causality, this guide provides self-validating protocols to systematically uncover the molecular interactome of novel therapeutics.

Affinity-Based Target Deconvolution: Chemoproteomics (ABPP)

Causality & Rationale

Activity-Based Protein Profiling (ABPP) utilizes small-molecule probes to interrogate the functional state of enzymes within complex proteomes[2]. Unlike standard affinity chromatography—which captures both active and inactive protein conformations—ABPP probes covalently bind only to catalytically active sites.

The Causality of Probe Design: ABPP probes consist of a reactive warhead, a linker, and a reporter tag. A common pitfall in probe design is attaching a bulky fluorophore directly to the compound, which causes steric hindrance and prevents the probe from entering the active site. To bypass this, modern ABPP relies on a two-step Click Chemistry approach. A small, bioorthogonal alkyne tag is used during live-cell incubation to preserve natural binding kinetics. Post-lysis, a bulky biotin or fluorophore tag is "clicked" onto the alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

Self-Validating Protocol: Competitive Quantitative ABPP-MS

To ensure trustworthiness, this protocol incorporates a competitive assay design . If the parent compound is the true target, pre-incubating cells with the unmodified compound will outcompete the probe, resulting in a quantifiable loss of mass spectrometry (MS) signal.

Step-by-Step Workflow:

  • Cell Culture & Pre-incubation: Culture target cells to 80% confluence. Pre-incubate the "Competition" cohort with a 10x excess of the unmodified parent compound for 1 hour. Treat the "Control" cohort with DMSO vehicle.

  • Probe Labeling: Add the alkyne-tagged activity-based probe (e.g., 1–10 µM) to both cohorts. Incubate for 1–2 hours under physiological conditions.

  • Lysis & Click Chemistry: Lyse cells using a mild detergent buffer (e.g., 1% NP-40). Perform CuAAC by adding biotin-azide, CuSO4, TCEP, and TBTA ligand. React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins to remove excess reagents. Resuspend and incubate with streptavidin-agarose beads to enrich probe-bound proteins. Perform on-bead tryptic digestion.

  • LC-MS/MS & Analysis: Analyze peptides via quantitative LC-MS/MS (e.g., using TMT multiplexing). Validation Metric: True targets will show high abundance in the Control cohort and near-zero abundance in the Competition cohort.

Label-Free Biophysical Profiling: CETSA & TPP

Causality & Rationale

Modifying a novel compound (especially complex natural products) to include a reactive group can drastically alter its binding affinity and cell permeability. The Cellular Thermal Shift Assay (CETSA) and its proteome-wide mass spectrometry variant, Thermal Proteome Profiling (TPP), bypass this limitation entirely[4].

The Thermodynamic Causality: The assay is grounded in the biophysical principle of ligand-induced thermal stabilization. When a protein binds to a ligand, its conformational flexibility is restricted, requiring higher thermal energy to unfold and aggregate. By measuring the shift in aggregation temperature ( ΔTagg​ ), researchers can confirm direct target engagement in intact, living cells[5]. Intact cells are prioritized over lysates because cellular compartmentalization, local ATP concentrations, and endogenous co-factors drastically alter protein folding; disrupting this context often leads to false negatives.

Self-Validating Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

A single temperature shift is insufficient to definitively prove MoA. A self-validating CETSA protocol must include an Isothermal Dose-Response (ITDR) to generate an EC50​ curve, proving that target stabilization is dose-dependent.

Step-by-Step Workflow:

  • Intact Cell Treatment: Treat living cells with a concentration gradient of the novel compound (e.g., 1 nM to 100 µM) alongside a vehicle control. Incubate for 1–3 hours.

  • Transient Heat Shock: Aliquot the treated cells into PCR tubes. Subject them to a 3-minute transient heat shock across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles or mild detergents. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Extract the soluble supernatant. Quantify the remaining folded protein using Western Blotting (for targeted CETSA) or multiplexed LC-MS/MS (for TPP).

  • Melt Curve Analysis: Plot the soluble protein fraction against temperature to calculate the Tagg​ . For ITDR, plot soluble protein at a fixed Tagg​ against compound concentration to determine the EC50​ .

CETSA_TPP_Workflow Step1 1. Intact Cell Incubation (Compound vs. Vehicle) Step2 2. Transient Heat Shock (Aliquots across Temp Gradient) Step1->Step2 Step3 3. Cell Lysis & Centrifugation (Isolate Soluble Fraction) Step2->Step3 Step4 4. Protein Quantification (WB for CETSA / MS for TPP) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔT_agg) Step4->Step5

Fig 1: Biophysical workflow of CETSA/TPP for label-free target deconvolution.

Functional Genomics: CRISPR-Cas9 Screening

Causality & Rationale

While biophysical methods identify direct physical binding partners, they do not elucidate the downstream functional consequences or bypass mechanisms. Genome-wide CRISPR-Cas9 loss-of-function screening identifies genes whose deletion sensitizes or confers resistance to the novel compound.

The Causality of Genetic Modifiers: CRISPR screening relies on the principle of synthetic lethality and pathway dependency. If knocking out Gene X makes cells hypersensitive to the compound, Gene X is likely in a parallel compensatory pathway. If knocking out Gene Y confers total resistance, Gene Y is either the direct target (and its absence mimics the drug's effect) or an upstream activator required for drug bioactivation[6].

Self-Validating Protocol: Pooled Loss-of-Function Screen

To ensure data integrity, viral transduction must be strictly controlled at a low Multiplicity of Infection (MOI). An MOI of ~0.3 ensures that, following a Poisson distribution, the vast majority of transduced cells receive only one single-guide RNA (sgRNA). Multiple sgRNAs (4-6) per gene are used to rule out off-target cleavage effects.

Step-by-Step Workflow:

  • Library Transduction: Transduce Cas9-expressing target cells with a pooled lentiviral sgRNA library at an MOI of 0.3. Ensure a minimum representation of 500x cells per sgRNA to maintain library diversity.

  • Selection: Apply puromycin selection for 48-72 hours to eliminate non-transduced cells.

  • Population Splitting & Treatment: Split the surviving pool into two cohorts. Treat the experimental cohort with the novel compound at a sub-lethal dose (e.g., IC20​ to IC50​ ) to apply selective pressure. Treat the control cohort with vehicle. Maintain for 14–21 days.

  • Genomic DNA Extraction & NGS: Extract genomic DNA. Amplify the integrated sgRNA cassettes via PCR and sequence using Next-Generation Sequencing (NGS).

  • Bioinformatic Hit Calling: Use algorithms like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizing genes) compared to the vehicle control.

CRISPR_Workflow Lib Genome-Wide sgRNA Library Transduce Lentiviral Transduction (Low MOI = 0.3) Lib->Transduce Split Split Cell Population Transduce->Split Treat Compound Treatment (IC20 - IC50) Split->Treat Control Vehicle Control (DMSO) Split->Control Seq Next-Generation Sequencing (sgRNA Abundance) Treat->Seq Control->Seq Hit Bioinformatic Hit Calling (Enrichment / Depletion) Seq->Hit

Fig 2: Pooled CRISPR-Cas9 screening workflow for functional genomic profiling.

Quantitative Comparison Matrix

To facilitate experimental design, the following table summarizes the operational parameters and data outputs of the three core MoA methodologies:

MethodologyPrimary PrincipleCompound RequirementProteome CoveragePrimary Output DataBest Applied For
ABPP (Chemoproteomics) Covalent modification of active sitesRequires derivatization (alkyne/tag)High (Enzyme-focused)Direct functional binding sitesCovalent inhibitors, enzyme modulators
CETSA / TPP Ligand-induced thermal stabilizationNone (Label-free) Very High (Global) ΔTagg​ and EC50​ binding curvesNatural products, non-covalent inhibitors
CRISPR-Cas9 Screen Genetic synthetic lethality / resistanceNoneWhole GenomesgRNA fold-change (Enrichment/Depletion)Identifying resistance mechanisms & pathways

Conclusion

Determining the mechanism of action of a novel compound cannot rely on a single assay. A robust, E-E-A-T aligned drug development pipeline utilizes an orthogonal approach: using CETSA/TPP to identify direct physical targets without altering the compound, applying ABPP to map the exact catalytic binding site, and deploying CRISPR-Cas9 screening to map the broader cellular circuitry and resistance mechanisms. By ensuring each protocol is self-validating (via competition assays, dose-responses, and multi-guide redundancy), researchers can confidently transition phenotypic hits into optimized therapeutics.

Sources

Troubleshooting & Optimization

addressing racemization in chiral propanamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate one of the most persistent challenges in organic synthesis: addressing racemization during the formation of chiral propanamides.

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to ensure the stereochemical integrity of your pharmaceutical intermediates.

Section 1: The Core Problem (FAQ)

Q: Why do α-chiral propanamides racemize so easily during amide coupling? A: To solve a problem, we must first understand its causality. The α-proton of a chiral propanoic acid derivative (such as an α-aryl propanoic acid found in "profen" NSAIDs) is mildly acidic. During amide coupling, the carboxylic acid is converted into a highly electrophilic activated ester. This electron-withdrawing activation significantly increases the acidity of the α-proton[1].

Racemization occurs via two primary, competing causal pathways:

  • Direct Enolization: Strong bases (like TEA or DIPEA) directly abstract the α-proton from the activated ester, forming a planar enolate intermediate that subsequently reacts with the amine to form a racemic mixture[1].

  • Azlactone/Oxazolone Formation: The activated ester undergoes rapid intramolecular cyclization. The resulting 5(4H)-oxazolone is highly prone to tautomerization, leading to an irreversible loss of chiral integrity before the amine can even attack[2].

Mechanistic pathways of racemization during the activation of α-chiral propanamides.

Section 2: Troubleshooting Guide - Reagent & Base Optimization

Q: I am observing >15% racemization using HATU and DIPEA. How do I fix this? A: The combination of a highly activating uronium salt (HATU) and a strong, sterically hindered base (DIPEA, aqueous pKa ~10.1) is a classic recipe for racemization in sensitive substrates[1]. You must alter the kinetic competition between aminolysis and epimerization.

  • Downgrade your base: Switch from DIPEA to N-methylmorpholine (NMM, pKa ~7.38) or 2,4,6-collidine. NMM is basic enough to facilitate the coupling but weak enough to suppress direct enolization[1].

  • Change your coupling additive: If racemization persists, abandon uroniums. Instead, use a carbodiimide (DIC) with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure has superior racemization-suppressing properties compared to traditional HOBt or HOAt, and avoids the explosive risks associated with benzotriazoles[3]. Alternatively, DEPBT is exceptional for zero-racemization couplings, though it reacts more slowly[4].

Table 1: Quantitative Comparison of Coupling Strategies for Chiral Propanamides
Coupling SystemPreferred BaseRelative Racemization RiskCoupling KineticsPrimary Byproduct Profile
HATU DIPEAHighVery FastTetramethylguanidine, Uronium salts
COMU TMP / NMMModerateFastMorpholine-based derivatives
DIC / OxymaPure NMMLowModerate-FastDiisopropylurea (easily filtered)
DEPBT NMMVery LowSlowPhosphoric acid derivatives

Section 3: Validated Experimental Protocols

Q: Can you provide a self-validating protocol for a racemization-prone chiral propanamide synthesis? A: Yes. The following methodology utilizes DIC/OxymaPure with NMM. It is designed as a self-validating system: by strictly controlling the pre-activation time and maintaining low temperatures, the kinetic competition is forced to favor aminolysis over oxazolone formation[5].

Protocol: Stereoretentive Amidation using DIC/OxymaPure
  • Step 1: Pre-activation (Temperature Control) Dissolve the chiral propanoic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere. Cool the mixture to 0 °C. Add DIC (1.1 eq) dropwise. Causality note: Pre-activation at 0 °C prevents the thermal acceleration of oxazolone formation. Stir for exactly 3-5 minutes.

  • Step 2: Aminolysis (Base Modulation) In a separate vial, prepare a solution of the amine (1.1 eq) and NMM (1.5 eq) in minimal solvent. Add this dropwise to the activated ester at 0 °C. Causality note: Using NMM instead of DIPEA prevents direct deprotonation of the α-chiral center. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Step 3: Workup & Purification Quench the reaction with water. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove NMM, unreacted acid, and OxymaPure byproducts. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

  • Step 4: Self-Validating Chiral Assay Critical Step: Always run a parallel reaction using a known racemic standard of your starting material. Analyze both the racemic standard and your synthesized product via Chiral HPLC. Self-Validation Checkpoint: If your HPLC method cannot resolve the enantiomers of the racemic standard to baseline, your stereoretentive claim is invalid.

Self-validating experimental workflow for stereoretentive chiral propanamide synthesis.

Section 4: Advanced Troubleshooting

Q: My amine is highly sterically hindered (e.g., an ortho-substituted aniline). The reaction is so slow that racemization happens regardless of the reagents used. What is the mechanistic workaround? A: In every amide coupling, there is a strict kinetic competition between the intrinsic rate of epimerization and the rate of amide bond formation[5]. When using a poorly nucleophilic or hindered amine, the lifetime of the activated ester is drastically extended. Because the amine cannot attack quickly, oxazolone formation dominates the kinetic pathway[1].

The Workaround: Utilize Ynamide coupling reagents. Ynamides activate carboxylic acids by forming highly stable α-acyloxyenamide active esters. Because the basicity of the tertiary amine within the ynamide reagent is heavily reduced by an electron-withdrawing group, base-induced proton abstraction is minimized. This allows for prolonged reaction times with hindered amines without sacrificing the α-chiral center[6].

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. acs.org.1

  • 7.4 Racemization Assays. thieme-connect.de.5

  • Evolution of amide bond formation. umich.edu. 2

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. acs.org. 3

  • Ynamide Coupling Reagents: Origin and Advances. nih.gov. 6

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis. luxembourg-bio.com. 4

Sources

Technical Support Center: Strategies for Selective N-Alkylation of Amides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for amide N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you might be encountering at the bench. Each question tackles a common failure mode, explains the probable causes, and provides actionable solutions.

Q1: My N-alkylation reaction has stalled. I'm recovering mostly unreacted starting amide. What's going wrong?

This is a frequent issue indicating that the amide is not being sufficiently deprotonated to form the reactive amidate anion, or the electrophile is not reactive enough.

Core Problem: The amide N-H bond (pKa ≈ 17-18 in DMSO) is not acidic enough to be deprotonated by weak bases, and the resulting amidate is a relatively weak nucleophile.[1]

Possible Causes & Solutions:

  • Insufficiently Strong Base: Your base may not be strong enough to deprotonate the amide effectively. While weaker bases like K₂CO₃ can sometimes work, especially with more acidic amides or under phase-transfer conditions, stronger bases are often required.[2][3]

    • Solution 1 (Strong Bases): Switch to a stronger base like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA). NaH is a common and effective choice, typically used in anhydrous polar aprotic solvents like DMF or THF.[1]

    • Solution 2 (Milder, Modern Alternatives): For sensitive substrates, consider a milder protocol using potassium phosphate (K₃PO₄) in acetonitrile. This system has shown remarkable efficacy without the need for harsh bases.[2][4][5]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the intermediates.

    • Solution: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are standard.[1][2] DMF and DMSO are excellent at dissolving a wide range of substrates and salts but can be difficult to remove. THF is a good alternative but may require a stronger base. Be cautious with DMF and NaH at elevated temperatures, as this combination can lead to runaway reactions.[3]

  • Unreactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.

    • Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Activating the electrophile, for example by converting an alcohol to a triflate or mesylate, will also significantly increase reactivity.

Q2: My reaction is messy, and I've isolated a major byproduct. How do I identify and suppress it?

The most common and challenging side reaction in amide alkylation is O-alkylation , leading to the formation of an imidate ester (or imino ether).

Core Problem: The deprotonated amide (amidate) is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. The outcome of the reaction (N- vs. O-alkylation) is a delicate balance of several factors.

Mechanism: The N- vs. O-Alkylation Dichotomy

The amidate anion exists in resonance, with negative charge density on both the nitrogen and the oxygen. The selectivity of the subsequent alkylation is governed by Hard-Soft Acid-Base (HSAB) theory.

  • N-Alkylation (Soft-Soft Interaction): The nitrogen atom is a "softer" nucleophilic center. It reacts preferentially with "soft" electrophiles, such as alkyl iodides. This pathway is kinetically favored under many conditions.

  • O-Alkylation (Hard-Hard Interaction): The oxygen atom is a "harder" nucleophilic center. It reacts preferentially with "hard" electrophiles, like alkyl sulfates, triflates, or oxonium salts (e.g., Meerwein's salt).[3][6] This pathway is often thermodynamically favored.

Caption: Competing N- vs. O-alkylation pathways of the amidate anion.

Strategies to Favor N-Alkylation:

  • Choice of Alkylating Agent: Use softer alkylating agents. Alkyl iodides are generally preferred over bromides, chlorides, or tosylates for promoting N-alkylation.[6]

  • Counter-ion Effect: The nature of the metal counter-ion from the base is crucial.

    • Small, hard cations (like Li⁺) coordinate tightly with the hard oxygen atom, leaving the nitrogen more available for attack.

    • Large, soft cations (like K⁺ or Cs⁺) coordinate less tightly and are more dissociated in solution, which can sometimes favor O-alkylation. However, in practice, bases like Cs₂CO₃ are often used successfully for N-alkylation, suggesting a complex interplay of factors.[1]

  • Solvent Choice: Non-polar or less-polar solvents can favor N-alkylation by promoting tighter ion pairing between the cation and the oxygen atom. In contrast, highly polar, cation-solvating solvents like DMSO or HMPA can lead to a "freer" amidate anion, which may increase the amount of O-alkylation.[3]

  • Temperature: Lower temperatures often favor the kinetic product, which is typically the N-alkylated amide.

Q3: I'm working with a chiral amide, and I'm concerned about epimerization. How can I maintain stereochemical integrity?

Epimerization or racemization at an α-carbon is a significant risk, especially when using strong bases.

Core Problem: If there is an acidic proton on a stereocenter alpha to the amide carbonyl, a strong base can deprotonate it, leading to a planar enolate intermediate and loss of stereochemical information.

Solutions:

  • Use Milder, Non-basic Conditions: This is the most reliable strategy.

    • Borrowing Hydrogen Catalysis: Modern methods using ruthenium or iridium catalysts allow for the N-alkylation of amides with alcohols.[7][8] These reactions often proceed under neutral or base-free conditions, generating water as the only byproduct and showing excellent retention of stereochemistry.[7][9]

    • K₃PO₄ Protocol: The previously mentioned method using K₃PO₄ in acetonitrile is significantly milder than traditional strong base protocols and is a good option to try for sensitive substrates.[2][4]

  • Careful Selection of Base and Temperature: If classical conditions must be used, opt for a non-nucleophilic, sterically hindered base and run the reaction at the lowest possible temperature (e.g., -78 °C) to minimize the rate of enolization.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my amide N-alkylation?

The choice of base is substrate-dependent and is a balance between reactivity and potential side reactions.

BaseTypical SolventsStrengthKey Considerations
NaH, KH THF, DMFVery StrongHighly effective for most amides. Exothermic reaction with protic sources; handle with care. Potential for side reactions with sensitive functional groups.[1]
n-BuLi, LDA THF, Hexanes, EtherVery StrongExcellent for rapid, low-temperature deprotonation. Can be nucleophilic and may add to other electrophilic sites.
K₂CO₃, Cs₂CO₃ DMF, AcetonitrileModerateGood for more acidic amides (e.g., those with electron-withdrawing groups). Often used with a phase-transfer catalyst (PTC) like TBAB.[1]
K₃PO₄ AcetonitrileModerateAn excellent mild and sustainable option for a broad range of primary and secondary amides. Tolerates many functional groups.[2][4]
Organic Bases DCM, TolueneWeak/ModerateDBU, DIPEA are generally not strong enough for direct deprotonation but may be used in specific catalytic cycles.
Q2: Can I use alcohols directly as alkylating agents?

Yes, modern catalytic methods have made this a highly attractive and sustainable strategy.

Core Concept: "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis involves the temporary oxidation of the alcohol to an aldehyde in situ. The amide then condenses with the aldehyde to form an iminium intermediate, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol.

G cluster_0 Catalytic Cycle Alcohol R'-CH₂OH Cat [Ru] or [Ir] Catalyst Alcohol->Cat Dehydrogenation Dehydrogenation (-H₂) Aldehyde R'-CHO Dehydrogenation->Aldehyde HydrideCat [Cat]-H₂ Dehydrogenation->HydrideCat Condensation Condensation (-H₂O) Aldehyde->Condensation Hydrogenation Hydrogenation (+H₂) HydrideCat->Hydrogenation Amide R-CONH₂ Amide->Condensation Iminium [R-CON=CHR']⁺ Condensation->Iminium Iminium->Hydrogenation Hydrogenation->Cat Catalyst Regeneration Product R-CONHCH₂R' Hydrogenation->Product

Caption: Simplified workflow for N-alkylation using alcohols via borrowing hydrogen catalysis.

This approach is atom-economical, produces only water as a byproduct, and avoids the use of stoichiometric pre-activation or halide waste.[8][9]

Q3: What are the best practices for setting up an N-alkylation reaction using NaH?

Safety and technique are paramount when using reactive hydrides.

Protocol: General Procedure for N-Alkylation using NaH

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., THF or DMF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Amide Addition: Dissolve the amide (1.0 eq.) in the anhydrous solvent and add it to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1-1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved! Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution may become a slurry.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkyl halide (1.0-1.2 eq.) dropwise via the dropping funnel. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive electrophiles.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • , LibreTexts Chemistry.

  • , American Chemical Society.

  • , UCLA Department of Chemistry and Biochemistry.

  • , ChemSusChem, 2021.

  • , Royal Society of Chemistry.

  • , Nature Communications, 2024.

  • , The Journal of Organic Chemistry, 2022.

  • , Chemistry Stack Exchange.

  • , Organic Letters, 2011.

  • , Scientific Update.

  • , Master Organic Chemistry.

  • , Nature Communications, 2020.

  • , ResearchGate.

  • , Organic Chemistry Portal.

  • , Organic Chemistry Portal.

  • , ResearchGate.

  • , Molecules, 2002.

  • , eScholarship, University of California.

  • , BenchChem.

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  • , Wikipedia.

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Validation & Comparative

Comparative Biological Evaluation of Propanamide Analogues: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

The propanamide scaffold is a highly versatile pharmacophore in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents. From selective androgen receptor degraders (SARDs) used in oncology to transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management, minor structural modifications to the propanamide core dictate profound shifts in biological activity.

This guide provides a comprehensive comparison of propanamide analogues, analyzing the causality between structural modifications and biological efficacy, while establishing self-validating experimental protocols for preclinical evaluation.

Structural Causality and Mechanistic Pathways

The biological activity of propanamide derivatives is heavily reliant on the spatial arrangement of their substituents, often described by an A-ring–linkage–B-ring pharmacophore model[1].

Oncology: Selective Androgen Receptor Degraders (SARDs)

In the context of enzalutamide-resistant prostate cancer, diaryl propanamides act as SARDs and pan-antagonists. The electron-deficient aromatic A-ring (substituted with electron-withdrawing groups) is strictly required for Androgen Receptor (AR) binding[2]. When the B-ring is modified with basic heteromonocyclic or bicyclic systems, the propanamide analogue transitions from a simple antagonist to a degrader, actively inducing the proteasomal degradation of both wild-type and splice-variant androgen receptors[1].

Neurology: TRPV1 Antagonism

Conversely, in pain management, 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide analogues function as potent TRPV1 antagonists. Here, the α -methyl group in the propanamide B-region acts as a critical stereospecific anchor, interacting with the hydrophobic pocket of the TRPV1 receptor[3]. Substituting the C-region with specific hydrophobic amines (e.g., dipropylamino or tetrahydropyridinyl groups) drastically enhances binding affinity by optimizing lipophilic interactions[4].

Pathway Visualization: SARD Mechanism of Action

AR_Signaling Ligand Propanamide SARD (e.g., Compound 26f) AR Androgen Receptor (AR) (Cytosol) Ligand->AR High Affinity Binding Complex Ligand-AR Complex (Conformational Shift) AR->Complex AF-1 / LBD Interaction Proteasome Ubiquitination & Proteasomal Degradation Complex->Proteasome Recruits E3 Ligase Transcription Inhibition of Tumor Cell Growth Proteasome->Transcription Prevents DNA Binding

Figure 1: Mechanism of action for propanamide-based Selective Androgen Receptor Degraders (SARDs).

Quantitative Comparison of Biological Activity

To objectively evaluate the performance of these analogues, we must look at their primary binding affinities ( Ki​ or IC50​ ) and their functional efficacy in cellular assays. The table below synthesizes data across different therapeutic applications.

Compound ClassSpecific AnalogueTargetPrimary ModificationBinding Affinity / PotencyFunctional Outcome
SARD (Oncology) Compound 26fAR (wt & mutants)Bicyclic B-ring modification IC50​<100 nM Tumor growth inhibition in EnzR LNCaP xenografts[1]
SARD (Oncology) UT-69AR (AF-1 domain)Monocyclic B-ring modification IC50​≈150 nM AR degradation and pan-antagonism[1]
TRPV1 Antagonist Compound 49ShTRPV12-amino C-region substitution Ki​=0.2 nM Potent capsaicin antagonism; Analgesia[4]
TRPV1 Antagonist Compound 45ShTRPV11-piperidinyl C-region Ki​=0.3 nM Stereospecific capsaicin antagonism[4]

Table 1: Comparative biological activity of optimized propanamide analogues across different therapeutic targets.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating steps (e.g., internal controls, orthogonal readouts) to confirm the causality of the observed biological activity.

Protocol A: In Vitro AR Degradation Assay (SARD Evaluation)

This protocol validates whether a propanamide analogue acts merely as an antagonist or as a true degrader[1].

  • Cell Culture & Seeding: Plate LNCaP cells (wild-type AR) and EnzR LNCaP cells (enzalutamide-resistant) at 2×105 cells/well in 6-well plates using RPMI 1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous androgens).

  • Compound Treatment: Treat cells with the propanamide analogue (e.g., Compound 26f) at varying concentrations (0.1, 1, 10 μ M). Self-Validation: Include Enzalutamide as a negative control for degradation (antagonist only) and a known SARD (e.g., UT-69) as a positive control.

  • Protein Extraction: After 24 hours, lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein yield using a BCA assay.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-AR (N-terminal specific to detect both wt and splice variants) and anti-GAPDH (loading control).

  • Data Interpretation: A true SARD will show a dose-dependent decrease in the AR protein band intensity relative to the GAPDH control.

Protocol B: FLIPR Calcium Assay for TRPV1 Antagonism

This high-throughput workflow measures the functional antagonism of propanamide derivatives against capsaicin-induced TRPV1 activation[4].

  • Cell Preparation: Seed CHO-K1 cells stably expressing hTRPV1 into 96-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Incubation: Pre-incubate cells with the propanamide analogues (e.g., Compound 49S) in a concentration gradient (0.01 nM to 1 μ M) for 15 minutes. Self-Validation: Use a known TRPV1 antagonist (e.g., Capsazepine) as a reference standard.

  • Agonist Challenge: Using the FLIPR instrument, inject the EC80​ concentration of capsaicin and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the IC50​ by plotting the maximum fluorescence response against the log concentration of the propanamide antagonist.

Workflow Visualization: High-Throughput Screening

HTS_Workflow Prep Cell Preparation (Target Expression) Treat Compound Treatment (Propanamide Library) Prep->Treat Readout Orthogonal Readouts (Western Blot / FLIPR) Treat->Readout Control Internal Controls (Positive/Negative) Control->Readout Validates Analysis Data Synthesis (IC50 / Degradation %) Readout->Analysis

Figure 2: Self-validating high-throughput screening workflow for evaluating propanamide analogues.

Conclusion

The propanamide scaffold demonstrates remarkable plasticity. By applying rigorous structure-activity relationship (SAR) principles, researchers can tune these molecules to achieve highly specific biological outcomes—from degrading oncogenic receptors to blocking nociceptive ion channels. The integration of self-validating protocols, such as orthogonal western blotting for degradation and kinetic calcium imaging for antagonism, ensures that the mechanistic claims surrounding these analogues are both robust and reproducible.

Sources

Comparative Guide: Validation of Analytical Methods for Thioamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Thioamides—characterized by their defining nitrogen-carbon-sulfur sequence—are a critical class of pharmacophores. Prominent examples include the antitubercular agent ethionamide (ETA) and the antithyroid medications propylthiouracil (PTU) and methimazole (MMI). Accurate quantification of these compounds in complex biological matrices (e.g., human plasma) and pharmaceutical formulations is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and strict quality control.

As a Senior Application Scientist, I frequently navigate the trade-offs between sensitivity, throughput, and matrix interference when developing these assays. This guide objectively compares the three primary analytical platforms—LC-MS/MS, HPLC-UV, and UV-Vis Spectrophotometry—detailing the causality behind experimental choices and providing self-validating protocols grounded in ICH Q2(R2) guidelines.

Methodological Comparison: Platform Selection & Causality

The selection of an analytical method is dictated by the required sensitivity, the complexity of the sample matrix, and the ultimate application of the data.

A. LC-MS/MS: The Gold Standard for Pharmacokinetics

For TDM and PK studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. When quantifying ethionamide in human plasma, the assay must reach limits of detection (LOD) in the low ng/mL range to accurately map the terminal elimination phase.

  • The "Why" (Causality): Thioamides are relatively small, polar molecules. In complex matrices like plasma, endogenous phospholipids co-elute and cause severe ion suppression in the electrospray ionization (ESI) source. Therefore, Solid-Phase Extraction (SPE) is chosen over simple protein precipitation to ensure a clean extract, allowing the internal standard to accurately track the analyte without signal quenching[1].

B. HPLC-UV: The Workhorse for Routine Clinical Monitoring

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the backbone of routine clinical monitoring. While it lacks the ultra-trace sensitivity of MS, it provides excellent robustness and avoids the high capital costs of mass spectrometers.

  • The "Why" (Causality): For drugs like propylthiouracil, plasma concentrations often fall within the µg/mL range, which is well within the linear dynamic range of modern UV detectors. A simple one-step liquid-liquid extraction (LLE) or protein precipitation is sufficient because UV detection is immune to the ionization matrix effects that plague MS[2].

C. UV-Visible Spectrophotometry: Bulk Drug & Formulation Analysis

For bulk drug analysis and high-concentration tablet formulations where matrix interference is negligible, UV-Vis spectrophotometry is highly efficient.

  • The "Why" (Causality): By utilizing multivariate calibration techniques across multiple wavelengths (e.g., scanning 200–400 nm), analysts can mathematically resolve the thioamide signal from excipient background noise without the need for chromatographic separation, drastically increasing sample throughput[3].

Comparative Validation Data

The following table synthesizes the validation parameters of these platforms based on peer-reviewed methodologies. A self-validating system must strictly adhere to these parameters to ensure data integrity.

AnalyteMatrixAnalytical PlatformLinearity RangeLimit of Detection (LOD)Precision (RSD %)Accuracy / Recovery
Ethionamide Human PlasmaLC-MS/MS25.7 – 6120 ng/mL0.05 µg/mL< 15%95.0 – 105.0%
Propylthiouracil Human PlasmaHPLC-UV0.05 – 15 µg/mL5 ng/mL< 8%> 85.0%
Methimazole TabletsUV-Vis (Multivariate)35 – 65 µg/mL0.18 µmol/L< 2%99.8 – 100.2%

Data synthesized from validated literature standards[1][2][3][4].

Analytical Decision Matrix & Validation Workflow

The following diagram illustrates the logical workflow for selecting an analytical platform and the subsequent ICH validation parameters required to establish a trustworthy assay.

AnalyticalWorkflow Start Biological/Pharmaceutical Sample Matrix Prep Sample Preparation (SPE / LLE / PPT) Start->Prep Instrument Analytical Platform Selection Prep->Instrument LCMS LC-MS/MS (High Sensitivity TDM) Instrument->LCMS Trace Levels (<10 ng/mL) HPLC HPLC-UV (Routine QC/Plasma) Instrument->HPLC Moderate (µg/mL) UV UV-Vis Spectroscopy (Bulk Drug Analysis) Instrument->UV High Conc. (mg/mL) Validation ICH Q2(R2) Validation (Linearity, LOD/LOQ, Accuracy) LCMS->Validation HPLC->Validation UV->Validation Output Validated Quantification Method Validation->Output

Fig 1: Decision matrix and validation workflow for thioamide quantification.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The inclusion of structural analog internal standards (IS) is non-negotiable, as they correct for extraction losses and instrument drift in real-time.

Protocol 1: LC-MS/MS Quantification of Ethionamide in Human Plasma

Designed for high-sensitivity PK studies[1][4].

  • Sample Aliquoting & IS Addition: Transfer 300 µL of human plasma into a clean microcentrifuge tube. Immediately add 50 µL of prothionamide (Internal Standard) working solution.

    • Scientific Rationale: Adding the IS before any manipulation ensures it undergoes the exact same volumetric and extraction losses as the target analyte, self-correcting the final quantification.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL methanol, followed by 1 mL MS-grade water.

    • Load the spiked plasma sample.

    • Wash with 1 mL of 5% methanol in water. (Rationale: Removes highly polar salts and endogenous plasma proteins without eluting the thioamide.)

    • Elute the analytes with 1 mL of 100% acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 5 µm particle size). Utilize an isocratic mobile phase of 0.1% acetic acid : acetonitrile (20:80, v/v) at a flow rate of 0.50 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for ethionamide and prothionamide.

Protocol 2: HPLC-UV Quantification of Propylthiouracil in Plasma

Designed for routine monitoring and stability assays[2].

  • Sample Preparation: To 500 µL of plasma, add methylthiouracil as the internal standard.

    • Critical Insight: Propylthiouracil exhibits poor stability in plasma even at −20°C. Therefore, extraction and analysis must be performed shortly after sampling to prevent ex vivo degradation[2].

  • Protein Precipitation (PPT): Add 1.0 mL of cold methanol to the sample. Vortex for 60 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Scientific Rationale: Methanol disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. Because UV detection is used, the residual phospholipids in the supernatant will not interfere with the optical signal.

  • Chromatographic Separation: Inject 20 µL of the clear supernatant onto a C8 or C18 column. Run an isocratic mobile phase of water and methanol (70:30, v/v) at a flow rate of 0.5 mL/min.

  • UV Detection: Monitor the column effluent at an absorbance wavelength of 276 nm.

    • Scientific Rationale: 276 nm corresponds to the π→π∗ electronic transition of the conjugated thioamide chromophore, maximizing the signal-to-noise ratio.

References

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  • nih.
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Comparative Study of Synthetic Routes to N-Alkyl Amides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, performance benchmarking, and self-validating experimental protocols.

Executive Summary

The synthesis of N-alkyl amides is a cornerstone of medicinal chemistry, with over half of all biologically active molecules and clinically approved drugs containing an amide moiety[1]. Historically, the field has relied heavily on stoichiometric coupling reagents. However, the modern push towards sustainable drug development has catalyzed a paradigm shift toward high-atom-economy, catalytic methodologies[2].

This guide objectively compares three distinct synthetic architectures for N-alkyl amide formation: Classical Carbodiimide Coupling , Boronic Acid-Catalyzed Direct Amidation , and Acceptorless Dehydrogenative Coupling . By analyzing the causality behind these mechanisms, we provide a robust decision-making framework for scaling pharmaceutical intermediates.

Mechanistic Evaluation & Causality

Route A: Classical Carbodiimide Coupling (The Baseline)

The condensation of a carboxylic acid and an alkyl amine using coupling reagents like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) remains the industry standard for late-stage functionalization.

  • Causality of Reagent Choice: The reaction proceeds via the activation of the carboxylic acid into an O-acylisourea intermediate. Left alone, this intermediate is prone to a detrimental rearrangement into an unreactive N-acylurea. To circumvent this, an additive like HOBt (Hydroxybenzotriazole) is introduced. HOBt rapidly traps the O-acylisourea to form a highly reactive, yet stable, active ester that smoothly undergoes nucleophilic attack by the amine[1].

  • Why EDC over DCC? While DCC (N,N'-Dicyclohexylcarbodiimide) is cheaper, it produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove via chromatography. EDC·HCl produces a water-soluble urea byproduct, allowing for purification via simple aqueous extraction[1].

Route B: Catalytic Direct Amidation (The Green Standard)

Direct amidation utilizes organoboron compounds as water-tolerant Lewis acids to catalyze the condensation of acids and amines, generating water as the sole byproduct[3].

  • Causality of Catalyst Design: Boronic acids reversibly condense with the carboxylic acid to form a highly electrophilic acyloxyborane intermediate. Electron-deficient boronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) exhibit enhanced Lewis acidity, accelerating this activation step[2][3].

  • Thermodynamic Driving Force: Because the formation of the amide bond and water is an equilibrium process, the continuous removal of water (via molecular sieves or azeotropic distillation) is the absolute determinant of reaction progression[4].

Route C: Acceptorless Dehydrogenative Coupling (The Emerging Frontier)

This route bypasses carboxylic acids entirely, utilizing primary alcohols and amines.

  • Causality of the Cascade: Transition metal catalysts (such as manganese or ruthenium pincer complexes) dehydrogenate the alcohol to an aldehyde. The aldehyde condenses with the amine to form a hemiaminal intermediate. A critical stoichiometric base is often required to stabilize this 1-aminoalkoxide hemiaminal, retarding premature water elimination and allowing a second dehydrogenation step to yield the amide[5].

  • Green Advantage: This pathway liberates hydrogen gas ( H2​ ) instead of water, preventing the deactivation of moisture-sensitive functional groups in complex substrates[5].

Strategic Decision Framework

DecisionTree Start Target: N-Alkyl Amide Q1 Late-stage functionalization with highly sensitive groups? Start->Q1 Q2 Is the starting material an alcohol or an acid? Q1->Q2 No (Focus on Scale & Atom Economy) Route1 Classical Coupling (EDC/HOBt) High Yield, Low Atom Economy Q1->Route1 Yes (Mild Conditions Required) Route2 Direct Amidation (Boronic Acid) Green, Scalable Q2->Route2 Carboxylic Acid Route3 Dehydrogenative Coupling (Mn/Ru Catalysis) Bypasses Carboxylic Acids Q2->Route3 Primary Alcohol

Fig 1. Decision matrix for selecting the optimal N-alkyl amidation route based on substrate criteria.

Quantitative Performance Comparison

MetricClassical Coupling (EDC/HOBt)Boronic Acid CatalysisDehydrogenative Coupling
Atom Economy Poor (Generates stoichiometric urea)Excellent (Water is the only byproduct)Excellent ( H2​ gas byproduct)
Typical Yields 85% – 95%[1]70% – 95%[3]60% – 85%[5]
Reaction Temp 0 °C to Room Temperature45 °C to Reflux (e.g., 110 °C)[3]100 °C to 150 °C[5]
Substrate Scope Extremely broad (Tolerates sensitive groups)Moderate to Broad (Steric hindrance can lower TOF)Emerging (Limited by reducible functional groups)
Scalability Limited by reagent cost and mass penaltyHigh (Ideal for process chemistry)Moderate (Requires specialized ligands/metals)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems , where observable physical changes directly correlate with mechanistic milestones.

Protocol A: EDC/HOBt-Mediated Coupling[1]

Objective: Synthesis of N-alkyl cinnamide from cinnamic acid.

  • Activation: Dissolve cinnamic acid (1.0 eq) and HOBt (1.5 eq) in anhydrous THF (0.2 M) under nitrogen. Cool to 0 °C. Add EDC·HCl (1.5 eq) portion-wise.

    • Validation Check: The suspension will gradually clarify into a homogeneous solution over 30 minutes, confirming the formation of the soluble active HOBt-ester.

  • Coupling: Add the alkyl amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Allow the reaction to warm to 60 °C and stir for 150 minutes.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate. Wash the organic layer with 1M HCl, then brine.

    • Validation Check: The water-soluble EDC-urea byproduct partitions entirely into the aqueous layer, leaving high-purity amide in the organic phase without the need for column chromatography.

Protocol B: Boronic Acid-Catalyzed Direct Amidation[3][4]

Objective: Green synthesis of an N-alkyl amide using a Dean-Stark apparatus.

  • Setup: Combine the carboxylic acid (1.0 eq), alkyl amine (1.0 eq), and a boronic acid catalyst (e.g., 5 mol% DATB or 2-(thiophen-2-ylmethyl)phenylboronic acid) in fluorobenzene or toluene (0.5 M).

  • Dehydration: Equip the flask with a Dean-Stark trap filled with the reaction solvent. Heat the mixture to azeotropic reflux.

    • Validation Check: The continuous accumulation of water droplets in the Dean-Stark trap provides a direct, stoichiometric readout of the reaction's progress.

  • Isolation: Once water evolution ceases (typically 12-24 hours), cool to room temperature. Concentrate under reduced pressure and precipitate the product using a non-polar anti-solvent (e.g., hexane).

Mechanism Cat Boronic Acid Catalyst Complex Acyloxyborane Intermediate Cat->Complex + Carboxylic Acid - H2O (Dean-Stark) Attack Nucleophilic Amine Attack Complex->Attack + Alkyl Amine Prod N-Alkyl Amide + H2O Attack->Prod Tetrahedral Collapse Prod->Cat Catalyst Regeneration

Fig 2. Catalytic cycle of boronic acid-mediated direct amidation highlighting water elimination.

Protocol C: Acceptorless Dehydrogenative Coupling[5]

Objective: Synthesis of secondary amides directly from benzyl alcohols.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with the Mn-pincer complex (2 mol%), t -BuOK base (stoichiometric or catalytic depending on the substrate), benzyl alcohol (1.0 eq), and alkyl amine (1.2 eq) in 1,4-dioxane.

  • Dehydrogenation: Seal the tube (or attach to a bubbler if operating at scale) and heat to 150 °C for 24 hours.

    • Validation Check: The continuous evolution of H2​ gas (observed via bubbler) serves as a real-time kinetic indicator of the primary and secondary dehydrogenation cycles.

  • Purification: Cool the mixture, dilute with ethyl acetate, filter through a short pad of silica to remove the metal catalyst, and concentrate.

References

  • Chapter 13: Green Catalytic Direct Amide Bond Formation Source: The Royal Society of Chemistry URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing), 2024 URL:[Link]

  • Direct Synthesis of Amides by Acceptorless Dehydrogenative Coupling of Benzyl Alcohols and Ammonia Catalyzed by a Manganese Pincer Complex Source: Journal of the American Chemical Society, 2019 URL:[Link]

  • Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub, 2023 URL:[Link]

  • Optimisation on N-amidation reaction of cinnamic acid by carbodiimide catalysis Source: Malaysian Journal of Analytical Sciences, 2024 URL:[Link]

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A Senior Application Scientist's Guide to Cross-Validation of In Vitro Assays for New Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a new compound from initial hit to a viable drug candidate is paved with rigorous testing and validation. A critical, yet often underestimated, aspect of this process is the cross-validation of in vitro assay results. This guide provides an in-depth, technical comparison of methodologies to ensure the reliability and reproducibility of your findings, ultimately leading to more robust and translatable results.

The Imperative of Cross-Validation: Beyond a Single Data Point

In the fast-paced environment of drug discovery, it is tempting to rely on the results of a single, high-throughput primary assay. However, this approach is fraught with peril. A single assay format can be susceptible to compound-specific interference, leading to false positives or negatives.[1] Cross-validation, at its core, is the practice of confirming initial findings using one or more distinct and independent methods, often referred to as orthogonal assays. This strategy is not merely about repeating an experiment; it is about scrutinizing a compound's activity through different biological and technological lenses to build a comprehensive and trustworthy profile.

Regulatory bodies such as the FDA and EMA increasingly emphasize the importance of using orthogonal methods to strengthen analytical data. By employing a multi-assay approach, we can significantly increase our confidence in a compound's on-target activity and mitigate the risks associated with misleading initial data.

The Strategic Selection of Orthogonal Assays: A Comparative Analysis

The choice of orthogonal assays is paramount and should be driven by the nature of the primary assay and the biological question being addressed. An effective orthogonal method should have a different detection principle or measure a distinct aspect of the biological system.[2] For instance, a biochemical assay that directly measures a compound's interaction with a purified protein should be complemented by a cell-based assay that assesses its activity in a more physiologically relevant context.[3]

Here, we compare two widely used assay formats: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.

FeatureBiochemical TR-FRET AssayCell-Based MTT Assay
Principle Measures the binding of a compound to a purified target protein by detecting the transfer of energy between two fluorophores.[4]Measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[5]
Biological Context Isolated system with purified components. Provides direct evidence of target engagement.[3]Cellular environment, accounting for factors like cell permeability, metabolism, and off-target effects.
Throughput High to very high.Medium to high.
Information Gained Direct target binding affinity (e.g., IC50).Cellular potency (e.g., EC50) and cytotoxicity.
Potential for Interference Compound autofluorescence, light scattering.[6]Compound interference with cellular metabolism or the MTT reagent itself.

This comparison highlights the complementary nature of these assays. A compound that shows potent binding in a TR-FRET assay might not be effective in a cellular context due to poor permeability or rapid metabolism. Conversely, a compound might exhibit cellular activity through an off-target mechanism that would be missed in a purely biochemical screen.

Experimental Protocols: Ensuring Rigor and Reproducibility

The validity of any cross-validation effort hinges on the quality of the individual assays. Below are detailed, step-by-step protocols for a TR-FRET kinase assay and an MTT cytotoxicity assay.

Biochemical Assay: TR-FRET Kinase Activity Assay

This protocol outlines a generic TR-FRET assay for measuring the activity of a kinase inhibitor.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • Low-volume 384-well black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compound to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in assay buffer.

  • ATP Solution: Prepare a 2X ATP solution in assay buffer.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well. Add 5 µL of the 2X ATP solution to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a 2X stop/detection solution containing EDTA to stop the reaction and the terbium-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).[7]

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)[1]

  • Test compound serially diluted in cell culture medium

  • 96-well clear tissue culture plates

  • Spectrophotometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT reagent to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[9]

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation and Interpretation: Unveiling the Story

The power of cross-validation lies in the direct comparison of data from different assays. A well-structured table is an effective way to present these comparative results.

Table 1: Cross-Validation of Compound X Activity

Assay TypeTarget/Cell LineEndpointIC50/EC50 (µM)nInter-Assay %CVIntra-Assay %CV
Biochemical
TR-FRET Kinase AssayKinase YInhibition0.52312.58.2
Cell-Based
MTT Cytotoxicity AssayHeLaViability2.8315.110.5
Cell-Based Phosphorylation AssayHeLap-Substrate1.5314.39.8

Interpreting the Data:

In this example, Compound X shows potent inhibition of its target kinase in the biochemical TR-FRET assay (IC50 = 0.52 µM). However, its potency is reduced in the cell-based assays. The EC50 in the MTT assay is approximately 5-fold higher, suggesting potential issues with cell permeability or that higher concentrations are needed to achieve a cytotoxic effect. The cell-based phosphorylation assay, which measures the inhibition of the kinase's activity within the cell, shows an intermediate potency (EC50 = 1.5 µM). This discrepancy between the biochemical and cellular phosphorylation assay could be due to factors like ATP competition within the cell.

The inter- and intra-assay coefficients of variation (%CV) are crucial for assessing the reproducibility of the assays. Generally, an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15% are considered acceptable.[6]

Visualizing Workflows for Clarity and Understanding

To further enhance clarity, diagrams can be used to illustrate the experimental workflows and the logic behind the cross-validation process.

CrossValidationWorkflow cluster_primary Primary Screen cluster_secondary Cross-Validation cluster_analysis Data Analysis & Decision PrimaryAssay High-Throughput Biochemical Assay OrthogonalAssay1 Cell-Based Activity Assay PrimaryAssay->OrthogonalAssay1 Confirm Cellular Activity OrthogonalAssay2 Orthogonal Biochemical Assay PrimaryAssay->OrthogonalAssay2 Confirm On-Target Binding (Different Technology) DataIntegration Integrate & Compare IC50/EC50 Data OrthogonalAssay1->DataIntegration OrthogonalAssay2->DataIntegration Decision Go/No-Go Decision DataIntegration->Decision

Caption: Workflow for cross-validating hits from a primary screen.

This diagram illustrates the logical flow from a primary biochemical screen to confirmatory orthogonal assays, culminating in an integrated data analysis that informs the decision-making process.

Troubleshooting and Ensuring Data Integrity

Inconsistent results between assays are not uncommon and can provide valuable insights. A systematic troubleshooting approach is essential.

Common Causes of Discrepancies and Solutions:

IssuePotential CauseRecommended Action
High Inter-Assay Variability Inconsistent reagent preparation, lot-to-lot variability of reagents, operator differences.Standardize protocols, qualify new reagent lots, and ensure consistent training of personnel.[10]
Biochemical vs. Cellular Potency Shift Poor cell permeability, compound efflux, high protein binding in serum, compound metabolism.Conduct permeability assays (e.g., PAMPA), assess plasma protein binding, and perform metabolic stability assays.
Assay Artifacts Compound autofluorescence in FRET assays, interference with MTT reduction.Run counter-screens without the target enzyme or use an alternative viability assay (e.g., CellTiter-Glo).[11]

Conclusion: A Foundation of Confidence for Drug Discovery

Cross-validation of in vitro assay results is not merely a quality control step; it is a fundamental scientific principle that underpins the entire drug discovery process. By strategically employing orthogonal assays, meticulously executing experimental protocols, and thoughtfully interpreting comparative data, researchers can build a robust and reliable data package for their new compounds. This rigorous approach minimizes the risk of costly late-stage failures and ultimately accelerates the development of safe and effective medicines.

References

  • CLYTE Technologies. (2025, December 24).
  • Thermo Fisher Scientific. (2017, July 31).
  • ATCC.
  • Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability.
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Sigma-Aldrich. Cell-Based Assay Procedure.
  • Merck Millipore.
  • Revvity Signals. (2022, June 29).
  • Schaarschmidt, F., & Hothorn, L. A. (2014, November 15). Statistical methods and software for validation studies on new in vitro toxicity assays.
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • FDA. (2013, April 25). Assay Migration Studies for In Vitro Diagnostic Devices Guidance for Industry and FDA Staff.
  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. (2016, July 22).
  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Labeling Reagents Protocol.
  • Ansh Labs. Troubleshooting Immunoassays.
  • 7TM Antibodies.
  • ResearchGate.
  • Fisher Scientific.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • NIH. (2021, October 27). Quality by Design for Preclinical In Vitro Assay Development.
  • PMC. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
  • Cygnus Technologies. Orthogonal Methods.
  • Journal of Medicinal Chemistry. (2025, September 13). Target Engagement Assays in Early Drug Discovery.
  • PMC.
  • MB-About. Assay Troubleshooting.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF.
  • Cre
  • ResearchGate. (2019, September 20). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC)
  • Sino Biological.
  • Molecular Devices.
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  • CMDC Labs. (2025, February 9).
  • IntechOpen. (2025, February 19).
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  • FDA. (2018, May 24).
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Comparative Efficacy Guide: Next-Generation vs. First-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to move beyond superficial data reporting and deconstruct the mechanistic and methodological drivers that validate a compound's efficacy. The landscape of targeted oncology has been revolutionized by the development of covalent inhibitors targeting the KRAS G12C mutation—a target historically deemed "undruggable."

This guide objectively compares the efficacy, structural kinetics, and in vitro performance of the novel next-generation compound Divarasib (GDC-6036) against the known, first-generation clinical inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) . By establishing a self-validating experimental framework, we can precisely quantify why structural optimizations in novel compounds yield superior translational outcomes.

Mechanistic Rationale & Structural Kinetics

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs intrinsic GTPase hydrolysis, trapping the protein in its active oncogenic conformation and driving unchecked MAPK/ERK signaling.

All three inhibitors discussed here share a fundamental mechanism: they bind to the Switch-II pocket (SIIP) of the inactive GDP-bound state and form an irreversible covalent bond with the mutant Cysteine 12 residue. However, the efficiency of this engagement differs drastically. Recent crystallographic evidence demonstrates that Divarasib possesses a highly optimized acrylamide warhead positioning relative to Cys12. This structural advantage, combined with a significant non-covalent binding affinity within the pocket, drives a remarkably rapid rate of covalent bond formation ( kinact​/KI​ ) compared to first-generation agents (1[1]).

Pathway EGFR Upstream RTKs (e.g., EGFR) SOS GEF (SOS) Promotes Nucleotide Exchange EGFR->SOS Recruits KRAS_GTP KRAS G12C (GTP-bound) Active Oncogenic State SOS->KRAS_GTP GDP to GTP KRAS_GDP KRAS G12C (GDP-bound) Inactive State KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis (Impaired in G12C) MAPK MAPK / ERK Cascade (Tumor Proliferation) KRAS_GTP->MAPK Oncogenic Signaling Inhibitor Covalent Inhibitors (Divarasib, Sotorasib) Inhibitor->KRAS_GDP Irreversible Binding (Switch-II Pocket)

Fig 1. KRAS G12C nucleotide cycling and the mechanism of GDP-state covalent trapping by inhibitors.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at their in vitro potency (IC50) and selectivity. High selectivity is critical to minimize off-target toxicity in wild-type KRAS tissues. Preclinical data indicates that Divarasib is 5 to 20 times more potent and up to 50 times more selective than Sotorasib and Adagrasib (2[2]).

Table 1: Comparative In Vitro and Clinical Metrics
ParameterDivarasib (GDC-6036)Sotorasib (AMG-510)Adagrasib (MRTX849)
Target Conformation GDP-bound Switch-IIGDP-bound Switch-IIGDP-bound Switch-II
In Vitro IC50 (MIA PaCa-2) 0.19 nM12.75 nM17.88 nM
Selectivity (Mutant vs. WT) >18,000-fold50x lower than Divarasib50x lower than Divarasib
Clinical ORR (NSCLC Phase I/II) 53.4%~35.0%~43.0%

Data synthesized from foundational characterization studies (3[3]).

Self-Validating Experimental Methodologies

A robust comparison requires an experimental design that controls for biological variables. Cell viability alone is a lagging indicator; therefore, a self-validating protocol must pair phenotypic readouts (viability) with orthogonal, leading indicators of target engagement (pERK suppression).

Causality in Cell Line Selection

We utilize MIA PaCa-2 cells because they are homozygous for the KRAS G12C mutation, ensuring that cell survival is entirely dependent on this specific oncogenic driver. Conversely, cell lines like SW1573 must be excluded from primary efficacy panels; despite harboring KRAS G12C, they possess a co-occurring PIK3CA mutation that bypasses KRAS dependency, which would falsely skew the apparent IC50 of the inhibitor (3[3]).

Protocol: High-Throughput Viability & Target Engagement Assay

Step 1: Cell Seeding & Equilibration

  • Seed MIA PaCa-2 cells at 2,000 cells/well in 384-well microplates using DMEM supplemented with 10% FBS.

  • Validation Control: Include a wild-type KRAS cell line (e.g., PC-9) on the same plate to calculate the selectivity index simultaneously.

Step 2: Compound Dosing

  • Prepare a 10-point, 3-fold serial dilution of Divarasib, Sotorasib, and Adagrasib in DMSO.

  • Dispense compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1% to prevent solvent-induced cytotoxicity.

Step 3: Orthogonal Readouts (The Self-Validating Step)

  • Arm A (Target Engagement - 2 Hours): Lyse a subset of plates after 2 hours. Use a homogeneous time-resolved fluorescence (HTRF) or AlphaLISA assay to quantify phosphorylated ERK1/2 (pERK). Rationale: Immediate pERK drop confirms the drug successfully engaged the target and halted downstream signaling before any cell death occurred.

  • Arm B (Phenotypic Viability - 72 Hours): Incubate the remaining plates for 72 hours. Add CellTiter-Glo reagent to measure ATP as a proxy for metabolically active cells.

Step 4: Data Normalization & Analysis

  • Normalize luminescence signals to DMSO-treated positive controls (100% viability) and staurosporine-treated negative controls (0% viability). Calculate the absolute IC50 using a 4-parameter non-linear regression model.

Protocol Seed 1. Cell Seeding (MIA PaCa-2) Treat 2. Drug Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (2h pERK / 72h Viability) Treat->Incubate Assay 4. Detection (Luminescence/MS) Incubate->Assay Analyze 5. IC50 Analysis (Non-linear Regression) Assay->Analyze

Fig 2. Standardized high-throughput workflow for evaluating in vitro inhibitor efficacy and potency.

Discussion: Overcoming Adaptive Resistance

While the monotherapy efficacy of next-generation compounds like Divarasib is vastly superior to first-generation counterparts, the biological reality of KRAS inhibition involves adaptive feedback loops. Inhibition of KRAS G12C often triggers upstream reactivation of RTKs (like EGFR), which pushes more KRAS protein into the active GTP-bound state—a state these inhibitors cannot bind.

This mechanistic insight drives the rationale for combination therapies. Recent Phase 1b clinical trials have demonstrated that combining Divarasib with Cetuximab (an EGFR inhibitor) yields an impressive objective response rate of 62.5% in KRAS G12C-positive colorectal cancer, successfully short-circuiting this resistance mechanism (4[4]). As drug development professionals, our focus must remain on designing highly potent foundational inhibitors that can anchor these rational combination strategies.

References

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C. Journal of Medicinal Chemistry - ACS Publications. 3

  • Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. ResearchGate. 2

  • Divarasib plus cetuximab in KRAS G12C-positive colorectal cancer: a phase 1b trial. Nature Medicine / PMC. 4

  • The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. Taylor & Francis. 1

Sources

Evolutionary Divergence of Propanamide Scaffolds: A Head-to-Head Comparison of NSAAs, SARMs, and GR Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The propanamide (propionamide) pharmacophore is one of the most privileged and versatile scaffolds in modern drug discovery, particularly in the modulation of nuclear hormone receptors. Originally popularized by first-generation non-steroidal antiandrogens (NSAAs), rational structural modifications to the propanamide core have yielded highly divergent therapeutic profiles. This guide provides a head-to-head technical comparison of how subtle alterations to the propanamide backbone shift a molecule's behavior from complete target antagonism (in prostate cancer) to tissue-selective agonism (in muscle wasting), and even cross-receptor selectivity toward the Glucocorticoid Receptor (GR).

Structural Determinants of Efficacy: The Propanamide Core

The baseline architecture of the propanamide scaffold consists of a three-carbon amide chain. The pharmacological destiny of the molecule is dictated by the substitutions at the chiral center (C2), the amide nitrogen, and the linkage to the terminal aromatic rings.

Scaffold A: Aryl Propionamide NSAAs (e.g., Bicalutamide)

In first-generation NSAAs, the propanamide core is linked to a B-ring via a sulfonyl linkage ( −SO2​− ). This bulky, electron-withdrawing linkage forces the B-ring into a steric clash with the activation function-2 (AF-2) surface of the Androgen Receptor (AR) ligand-binding domain. Causally, this prevents the folding of Helix 12, locking the AR in a conformation that exclusively recruits co-repressors (e.g., NCoR), driving complete transcriptional antagonism in prostate tissue 1.

Scaffold B: Aryl Propionamide SARMs (e.g., Enobosarm / S-22)

By replacing the sulfonyl group with an ether linkage ( −O− ) and introducing a para-substitution on the B-ring, the scaffold is transformed into a Selective Androgen Receptor Modulator (SARM). The ether oxygen acts as a flexible hydrogen-bond acceptor, allowing the B-ring to settle deeper into the binding pocket. This subtle repositioning permits Helix 12 closure but alters the surface topology of the AR, leading to the selective recruitment of co-activators SRC-1 and SRC-3 (abundant in muscle/bone) while failing to recruit SRC-2 (abundant in the prostate) 2.

Scaffold C: Dimethyl-diphenyl-propanamides (GR Modulators)

Diverging from the AR entirely, the substitution of the propanamide core with bulky diphenyl groups and a 4-hydroxyphenyl moiety shifts the scaffold's affinity toward the Glucocorticoid Receptor (GR). These derivatives act as dissociated GR agonists, meaning they successfully drive transrepression (anti-inflammatory effects via AP-1/NF-kB) but fail to drive transactivation (avoiding hyperglycemic side effects) 3.

Mechanistic Divergence Pathway

Scaffold_Divergence cluster_AR Androgen Receptor (AR) Targeting cluster_GR Glucocorticoid Receptor (GR) Targeting Core Propanamide Core Scaffold NSAA Aryl Propionamide NSAA (Bicalutamide) Sulfonyl Linkage Core->NSAA Aryl + Sulfonyl SARM Aryl Propionamide SARM (Enobosarm/S-22) Ether Linkage Core->SARM Aryl + Ether GR_Mod Dimethyl-diphenyl-propanamide (e.g., Cpd 17) 4-Hydroxyphenyl Group Core->GR_Mod Diphenyl + Dimethyl AR_Rec AR Ligand-Binding Domain NSAA->AR_Rec SARM->AR_Rec Antagonism Co-repressor Recruitment Prostate Apoptosis AR_Rec->Antagonism Antagonist Conformation Agonism Selective Co-activator (SRC-1/3) Muscle Hypertrophy AR_Rec->Agonism Agonist Conformation GR_Rec GR Ligand-Binding Domain GR_Mod->GR_Rec Transrepression Transrepression (AP-1/NF-kB) Anti-inflammatory GR_Rec->Transrepression Dissociated Agonism

Divergence of the propanamide scaffold into AR and GR selective modulators.

Quantitative Performance Data

The following table summarizes the head-to-head experimental performance of these scaffolds, highlighting how structural modifications directly alter binding kinetics and in vivo phenotypes.

Scaffold ClassRepresentative CompoundKey Structural ModificationPrimary TargetIn Vitro Affinity ( Ki​ / EC50​ )In Vivo Phenotype / Efficacy
NSAA BicalutamideSulfonyl linkage, 4-fluorophenylAR ∼50 nM ( Ki​ )Complete prostate regression; muscle atrophy 1.
SARM Enobosarm (S-22)Ether linkage, 4-cyanophenylAR ∼4 nM ( Ki​ )Increased levator ani muscle weight; reduced prostate weight 2.
GR Agonist Compound 174-hydroxyphenyl, dimethylGR 61 nM ( EC50​ )46% inhibition of paw edema (anti-inflammatory); no hyperglycemia 3.

Self-Validating Experimental Protocol: Co-Activator Recruitment Assay

To empirically prove that a novel propanamide derivative acts as a tissue-selective SARM rather than a pan-agonist or antagonist, researchers must look beyond simple binding affinity. The causality of tissue selectivity lies in differential co-activator recruitment.

The following Mammalian Two-Hybrid protocol is designed as a self-validating system . By utilizing DHT (a pan-agonist) and Bicalutamide (a pure antagonist) as internal calibration controls, the assay mathematically isolates the specific recruitment of SRC-1 vs. SRC-2.

Step-by-Step Methodology

1. Plasmid Preparation & Cell Seeding

  • Seed LNCaP cells (prostate adenocarcinoma, AR-positive) in 96-well plates at 104 cells/well in charcoal-stripped FBS media (to remove endogenous androgens).

  • Causality Check: Charcoal stripping is mandatory; trace endogenous androgens will prematurely trigger AR nuclear translocation, collapsing the assay's dynamic range.

2. Two-Hybrid Transfection

  • Co-transfect cells with three plasmids:

    • VP16-AR-LBD: The AR ligand-binding domain fused to a VP16 activation domain.

    • GAL4-SRC1 or GAL4-SRC2: The co-activator interaction motif fused to a GAL4 DNA-binding domain.

    • 5xGAL4-Luciferase: The reporter gene.

  • Incubate for 24 hours.

3. Ligand Treatment & Internal Calibration

  • Treat parallel wells with 10 nM of the following:

    • Vehicle (DMSO): Establishes baseline noise.

    • DHT (Positive Control): Validates the maximum physical limit of both SRC-1 and SRC-2 recruitment.

    • Bicalutamide (Negative Control): Validates that the AR-LBD is successfully locked in an inactive conformation, yielding no luminescence.

    • Test Propanamide (e.g., S-22): The experimental scaffold.

4. Quantification and Validation (The RSI Metric)

  • Lyse cells and quantify luminescence.

  • Calculate the Recruitment Selectivity Index (RSI) : RSI=Fold Induction (SRC-2)Fold Induction (SRC-1)​

  • System Validation: The assay is only valid if the DHT control yields an RSI≈1.0 (equal recruitment). A successful SARM propanamide scaffold (like S-22) will yield an RSI>5.0 , proving that the ether-linkage modification successfully disrupted the SRC-2 binding interface while preserving SRC-1 affinity.

References

  • "Steroidal Androgens and Nonsteroidal, Tissue-Selective Androgen Receptor Modulator, S-22, Regulate Androgen Receptor Function through Distinct Genomic and Nongenomic Signaling Pathways", Molecular Endocrinology, Oxford Academic. 2

  • "Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies", PMC. 1

  • "Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists", Journal of Medicinal Chemistry, ACS Publications. 3

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(benzylthio)-N-cyclopentylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a mechanistic science. When handling specialized synthetic intermediates like 2-(benzylthio)-N-cyclopentylpropanamide , comprehensive toxicological data (such as a standardized Safety Data Sheet) is often unavailable.

Structurally, this compound belongs to a class of thioether-amide derivatives. Similar benzylthio-amide scaffolds are frequently investigated in drug discovery for their potent biological activities, including tyrosine kinase inhibition and anticancer properties . Because of this potential pharmacological potency, we must apply the principle of "prudent avoidance" .

This guide provides a field-proven, self-validating operational protocol designed to protect researchers by treating this compound as a highly potent active pharmaceutical ingredient (API) until proven otherwise.

Mechanistic Risk Assessment

Understanding the chemical structure is the foundation of our safety strategy. We do not just wear gloves; we select materials based on molecular interactions:

  • Lipophilicity and Dermal Penetration: The presence of the cyclopentyl ring and the benzyl group significantly increases the molecule's lipophilicity. This structural feature enhances the compound's ability to cross the stratum corneum (the outer layer of skin), making dermal exposure a critical hazard pathway.

  • Thioether and Amide Reactivity: While the propanamide backbone provides chemical stability, thioethers can be subject to oxidation and frequently act as skin sensitizers.

  • Aerosolization Risk: As a likely solid or viscous semi-solid at room temperature, the primary risk of systemic exposure occurs via the inhalation of micro-particulates during weighing and transfer operations.

Quantitative PPE Specifications Matrix

To counter the specific risks posed by 2-(benzylthio)-N-cyclopentylpropanamide, standard latex gloves are insufficient. The following matrix outlines the required Personal Protective Equipment (PPE), grounded in OSHA standards , detailing the mechanistic causality for each choice.

PPE CategorySpecification / MaterialMin. ThicknessBreakthrough TimeCausality / Justification
Inner Gloves Nitrile (Powder-free)4 mil (0.1 mm)> 60 minProvides baseline dexterity and secondary protection against trace dermal exposure.
Outer Gloves Heavy-Duty Nitrile or Laminate (e.g., Silver Shield)8 mil (0.2 mm)> 240 minPrimary barrier against lipophilic penetration driven by the cyclopentyl moiety.
Eye Protection ANSI Z87.1 Splash GogglesN/AN/APrevents ocular exposure to micro-particulates or solvent splashes during transfer.
Body Protection Disposable Tyvek Lab CoatN/AN/APrevents the embedding of biologically active powders into woven cotton fabrics.
Respiratory N95 / P100 RespiratorN/AN/AMandatory only if handling outside a fume hood to mitigate inhalation of thioether particulates.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. By following these steps, you ensure that containment is never breached.

Phase A: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is operating with a face velocity of 0.4–0.6 m/s (80–120 fpm).

  • Prepare the Workspace: Lay down chemical-resistant, absorbent bench paper to catch potential micro-spills. Place the analytical microbalance directly inside the hood.

  • Stage Materials: Bring all necessary spatulas, weigh boats, and receiving vials into the hood before opening the chemical container to minimize airflow disruption.

Phase B: PPE Donning Sequence

  • Inspect and don the 4-mil inner nitrile gloves.

  • Don the disposable Tyvek lab coat, ensuring it is fully buttoned.

  • Don ANSI Z87.1 chemical splash goggles.

  • Don the 8-mil outer heavy-duty nitrile gloves, pulling the cuffs securely over the sleeves of the lab coat.

Phase C: Safe Handling and Transfer

  • Anti-Static Weighing: Use an anti-static ionizer or grounded metal spatulas to weigh the solid 2-(benzylthio)-N-cyclopentylpropanamide. This prevents the lipophilic powder from clinging to surfaces or aerosolizing.

  • In-Hood Solubilization: If creating a stock solution, dissolve the compound in your chosen solvent (e.g., DMSO or ethanol) directly within the fume hood.

  • Seal and Decontaminate: Cap all primary vials tightly. Wipe the exterior of the sealed vials with 70% ethanol before removing them from the containment area.

Spill Response and Waste Disposal Plan

In the event of a breach, immediate and methodical action prevents widespread contamination.

Small Spill Cleanup (<50 mg or <50 mL):

  • Isolate: Stop work immediately. Do not remove your hands from the fume hood.

  • Contain: If the compound is in powder form, gently cover it with a damp absorbent pad (using water or a compatible solvent) to prevent aerosolization. Do not dry-sweep.

  • Wipe: Wipe inward from the edges of the spill toward the center.

  • Decontaminate: Wash the affected surface with a detergent solution, followed by a 70% ethanol wipe, to break down residual lipophilic traces.

Waste Segregation and Disposal:

  • Solid Waste: Dispose of all contaminated bench paper, Tyvek coats, and outer gloves in a double-lined, sealable biohazard or chemical waste bag.

  • Liquid Waste: Collect any solvent mixtures containing 2-(benzylthio)-N-cyclopentylpropanamide in a clearly labeled, compatible high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Hazardous Organic Waste - Non-Halogenated (Thioether/Amide Derivative)". Do not mix with halogenated waste streams unless the compound was dissolved in a solvent like dichloromethane.

Safety Workflow Visualization

The following diagram maps the logical progression of our safety protocol, ensuring that hazard profiling directly dictates containment and disposal strategies.

Chemical_Safety_Workflow Hazard 1. Hazard Profiling Identify Thioether/Amide Risks PPE 2. PPE Selection Double Nitrile, Splash Goggles Hazard->PPE Engineering 3. Engineering Controls Class II BSC or Fume Hood PPE->Engineering Execution 4. Safe Execution Anti-Static Weighing & Solubilization Engineering->Execution Disposal 5. Waste Management Segregate Non-Halogenated Waste Execution->Disposal

Workflow for the safe handling, containment, and disposal of 2-(benzylthio)-N-cyclopentylpropanamide.

References

  • Title: Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity Source: Iranian Journal of Pharmaceutical Research (via PubMed Central) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals) Source: National Research Council (via NCBI Bookshelf) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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